1,3-Dimethoxy-2,2-dimethylpropane
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-dimethoxy-2,2-dimethylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,5-8-3)6-9-4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNWHBOGFCHVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337376 | |
| Record name | 1,3-Dimethoxy-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20637-32-5 | |
| Record name | 1,3-Dimethoxy-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3-dimethoxy-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic routes for preparing 1,3-dimethoxy-2,2-dimethylpropane, a dialkylether derivative of neopentyl glycol. This document details established methodologies, providing a foundation for its synthesis in a laboratory setting.
Introduction
This compound, also known as neopentyl glycol dimethyl ether, is a chemical intermediate of interest in various fields of chemical synthesis. Its neopentyl core provides steric hindrance and stability, making it a potentially valuable building block. The primary and most direct precursor for the synthesis of this diether is 2,2-dimethylpropane-1,3-diol, commonly referred to as neopentyl glycol. This guide will explore the prominent synthetic pathways for the methylation of neopentyl glycol.
Synthetic Pathways
The synthesis of this compound from neopentyl glycol can be achieved through several established etherification methods. The primary approaches involve the formation of a dialkoxide followed by methylation or direct acid-catalyzed etherification.
The most common and versatile method for the preparation of such ethers is the Williamson ether synthesis.[1][2][3] This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic methylating agent.[1][2] For the synthesis of this compound, this involves the double deprotonation of neopentyl glycol to form the corresponding dialkoxide, which is then reacted with a methyl halide.
Alternatively, direct acid-catalyzed etherification offers a more straightforward approach. In this method, neopentyl glycol is reacted with an excess of methanol in the presence of a strong acid catalyst. The reaction proceeds through the protonation of the hydroxyl groups, followed by nucleophilic attack by methanol.
A third approach involves the use of dimethyl sulfate as a potent methylating agent for the alkylation of neopentyl glycol.
Below is a diagram illustrating the general synthetic pathways from neopentyl glycol to this compound.
Data Presentation
While specific quantitative data for the synthesis of this compound is not extensively reported in readily available literature, the following table summarizes the general conditions and expected outcomes for the discussed synthetic methods based on analogous reactions.
| Method | Base | Methylating Agent | Solvent | Temperature | Yield |
| Williamson Ether Synthesis | Strong Base (e.g., NaH) | Methyl Iodide (CH₃I) | Aprotic (e.g., THF, DMF) | Room Temp. to Reflux | Moderate to High |
| Acid-Catalyzed Etherification | N/A | Methanol (CH₃OH) | Methanol (excess) | Reflux | Variable |
| Methylation with Dimethyl Sulfate | Base (e.g., NaOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Aprotic or Biphasic | Room Temp. to Elevated | Moderate to High |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key synthetic methods. Researchers should note that optimization of these procedures may be necessary to achieve desired yields and purity.
Method 1: Williamson Ether Synthesis
This protocol describes the synthesis via the formation of a dialkoxide followed by methylation.
Workflow:
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2-dimethylpropane-1,3-diol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add a strong base, such as sodium hydride (NaH, 2.2 eq), portionwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
-
Cool the reaction mixture back to 0°C and add methyl iodide (2.2 eq) dropwise via the dropping funnel.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated if necessary to drive it to completion.
-
After the reaction is complete (monitored by TLC or GC), carefully quench the reaction by the slow addition of water or methanol.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
Method 2: Acid-Catalyzed Etherification
This protocol outlines the direct synthesis from neopentyl glycol and methanol.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,2-dimethylpropane-1,3-diol (1.0 eq) and a large excess of methanol, which acts as both a reagent and a solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid by adding a base, such as a saturated solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the resulting crude product by fractional distillation.
Conclusion
The synthesis of this compound can be accomplished through standard organic chemistry methodologies. The Williamson ether synthesis offers a reliable and high-yielding route, although it requires the use of a strong base and an alkylating agent. The acid-catalyzed etherification is a more atom-economical approach but may require significant optimization to achieve high conversion and selectivity. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product. Further investigation and optimization of these methods are encouraged to develop a robust and efficient synthesis of this compound.
References
An In-depth Technical Guide to 1,3-dimethoxy-2,2-dimethylpropane
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-dimethoxy-2,2-dimethylpropane, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound, with the CAS number 20637-32-5, is a diether with the molecular formula C₇H₁₆O₂.[1][2][3] Its structure features a neopentyl backbone with two methoxy groups. This combination imparts notable stability to the molecule.[4]
Quantitative Chemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | [1][2][3] |
| Molecular Weight | 132.20 g/mol | [2] |
| CAS Number | 20637-32-5 | [1][2][3] |
| Boiling Point (Predicted) | 125.0 ± 8.0 °C at 760 mmHg | [5] |
| Flash Point (Predicted) | 14.4 ± 18.0 °C | [5] |
| Topological Polar Surface Area | 18.5 Ų | [2][3] |
| Complexity | 61.3 | [2][3] |
| Rotatable Bond Count | 4 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the etherification of 2,2-dimethylpropane-1,3-diol (also known as neopentyl glycol).[4] Two common methods for this transformation are the Williamson ether synthesis and acid-catalyzed etherification.
Experimental Protocols
1. Williamson Ether Synthesis (General Protocol)
The Williamson ether synthesis is a versatile method for preparing ethers. For this compound, this would involve the deprotonation of 2,2-dimethylpropane-1,3-diol followed by reaction with a methylating agent.
-
Materials:
-
2,2-dimethylpropane-1,3-diol
-
Sodium hydride (NaH) or another strong base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
-
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylpropane-1,3-diol in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride in portions to the stirred solution. Hydrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the formation of the dialkoxide.
-
Cool the mixture again in an ice bath and add the methylating agent (e.g., methyl iodide) dropwise.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
2. Acid-Catalyzed Etherification (General Protocol)
This method involves the direct reaction of 2,2-dimethylpropane-1,3-diol with an excess of methanol in the presence of a strong acid catalyst.[4]
-
Materials:
-
2,2-dimethylpropane-1,3-diol
-
Methanol (in excess, also serves as the solvent)
-
Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
-
Methodology:
-
Dissolve 2,2-dimethylpropane-1,3-diol in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of the strong acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography (GC). The reaction involves the protonation of the hydroxyl groups, followed by nucleophilic attack by methanol in an SN2-type reaction.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by fractional distillation.
-
Signaling Pathways and Biological Activity
Currently, there is no available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Its chemical structure, a stable and relatively unreactive diether, suggests its primary utility is as a synthetic intermediate or a solvent rather than a biologically active molecule.[4] Research on related dialkyl ethers has explored their potential as antimicrobial agents and their interactions with cell membranes, but specific studies on this compound are lacking.
Visualizations
As there is no information on signaling pathways involving this compound, the following diagram illustrates the general synthesis pathway from 2,2-dimethylpropane-1,3-diol.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 1,3-Dimethoxy-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethoxy-2,2-dimethylpropane, also known as neopentyl glycol dimethyl ether, is a diether of neopentyl glycol. Its chemical structure, characterized by a quaternary carbon atom flanked by two methoxy groups, imparts specific physical and chemical properties that are of interest in various research and development applications. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and the determination of its key physical characteristics, and a visualization of its synthetic pathway.
Molecular and Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some of the other physical properties are predicted values from computational models due to a scarcity of experimentally determined data in published literature.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | [2][3][4] |
| Molecular Weight | 132.20 g/mol | [2][3][4] |
| Predicted Boiling Point | 125.0 ± 8.0 °C at 760 mmHg | [1] |
| Predicted Flash Point | 14.4 ± 18.0 °C | [1] |
| Predicted Refractive Index | 1.399 | [1] |
| Melting Point | Not available | |
| Density | Not available |
Synthesis of this compound
The most common and established method for the synthesis of this compound is the Williamson ether synthesis.[3][5][6][7][8] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2,2-dimethylpropane-1,3-diol (neopentyl glycol) is deprotonated to form a dialkoxide, which then reacts with a methylating agent.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure based on the principles of the Williamson ether synthesis for the preparation of this compound from neopentyl glycol.
Materials:
-
2,2-dimethylpropane-1,3-diol (neopentyl glycol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
A solution of 2,2-dimethylpropane-1,3-diol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete formation of the dialkoxide.
-
The reaction mixture is cooled to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise via the dropping funnel.
-
The reaction mixture is then stirred at room temperature for 12-18 hours.
-
After the reaction is complete (monitored by thin-layer chromatography), the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation to yield pure this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocols for Physical Property Determination
The following are standard, generalized protocols for the experimental determination of the key physical properties of a liquid organic compound such as this compound.
Boiling Point Determination
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer (calibrated)
-
Heating mantle
-
Boiling chips
Procedure:
-
A small sample of the purified liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The liquid is heated gently using the heating mantle.
-
The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and is collected. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.
Density Determination
Apparatus:
-
Pycnometer (a small glass flask with a precisely known volume)
-
Analytical balance
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The mass of the filled pycnometer is determined.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.
Refractive Index Measurement
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
A few drops of the liquid sample are placed on the prism.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value (typically 20 °C or 25 °C) using the circulating water bath and should be reported along with the refractive index value.
Signaling Pathways and Logical Relationships
As a simple aliphatic ether, this compound is not expected to be involved in biological signaling pathways. Its primary utility in a biological or pharmaceutical context would likely be as a chemically inert solvent or as a synthetic intermediate for more complex molecules.
The logical relationship in its synthesis is a straightforward multi-step organic reaction, as depicted in the workflow diagram above.
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 20637-32-5 | Benchchem [benchchem.com]
- 4. This compound | C7H16O2 | CID 542279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1,3-dimethoxy-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dimethoxy-2,2-dimethylpropane, including its chemical identity, physicochemical properties, synthesis methodologies, and its role as a structural motif in synthetic chemistry.
Chemical Identity and Structure
This compound is a diether derivative of neopentyl glycol. Its structure is characterized by a quaternary carbon atom substituted with two methyl groups and two methoxymethyl groups.
-
IUPAC Name: this compound[3]
The structural arrangement of this compound, with its sterically hindered core and flexible ether linkages, makes it a stable and interesting building block in organic synthesis. Unlike its isomer 2,2-dimethoxypropane (acetone dimethyl acetal), which is a ketal used as a protecting group and water scavenger, this compound is a simple diether, which dictates its distinct chemical reactivity.[1][5][6]
Physicochemical Properties
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight ( g/mol ) | 132.20 | [1][2][3] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 18.5 Ų | [2] |
| Complexity | 61.3 | [2] |
| Heavy Atom Count | 9 | [2] |
Synthesis Methodologies
The primary route for the synthesis of this compound involves the etherification of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).[1] Two common methods are acid-catalyzed etherification and Williamson ether synthesis.
This protocol describes a generalized procedure for the synthesis of this compound via Williamson ether synthesis.
Materials:
-
2,2-dimethylpropane-1,3-diol (neopentyl glycol)
-
A strong base (e.g., sodium hydride, sodium hydroxide)
-
A methylating agent (e.g., dimethyl sulfate, methyl iodide)[1]
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Phase-transfer catalyst (optional, for use with NaOH)[1]
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylpropane-1,3-diol in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the strong base (e.g., 2.2 equivalents of sodium hydride) portion-wise to the solution. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the dialkoxide.
-
Slowly add the methylating agent (e.g., 2.2 equivalents of dimethyl sulfate) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by fractional distillation to yield this compound.
Note: Dimethyl sulfate and methyl iodide are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Caption: Williamson ether synthesis of this compound.
Reactivity and Applications in Synthesis
Academic and industrial research has primarily focused on the utility of the 1,3-dioxygenated-2,2-dimethylpropane framework as a stable scaffold for constructing more complex molecules.[1] While this compound itself is a simple diether, its derivatives are valuable intermediates.
A significant research trajectory involves derivatives like 1,3-dibromo-2,2-dimethoxypropane, which serves as a key intermediate in the synthesis of strained ring systems such as azetidines (aza-four-membered rings), which are important motifs in medicinal chemistry.[1][7][8] The synthesis of this dibromo-derivative has been optimized using continuous flow technology to improve safety and yield over traditional batch reactions.[1][8]
Caption: Synthesis and application of a key structural analog.
Conclusion
This compound is a simple diether with a well-defined structure and properties. While not possessing widespread direct applications, its structural framework is of significant interest in synthetic chemistry, particularly as a stable foundation for more complex and reactive intermediates used in the development of novel chemical entities. Further research into the derivatization of this scaffold may yield new synthetic routes and molecular architectures for drug discovery and materials science.
References
- 1. This compound | 20637-32-5 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H16O2 | CID 542279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemnet.com [chemnet.com]
- 5. Page loading... [guidechem.com]
- 6. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
mechanism of acetal formation with 1,3-dimethoxy-2,2-dimethylpropane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the mechanism and application of dimethoxypropane isomers in organic synthesis, with a specific focus on acetal formation. A common point of confusion arises between two isomers: 1,3-dimethoxy-2,2-dimethylpropane and 2,2-dimethoxypropane . This document clarifies their distinct chemical reactivities and provides a detailed examination of the widely utilized acetal formation reaction involving 2,2-dimethoxypropane.
Distinguishing Between Dimethoxypropane Isomers: A Clarification
A frequent misconception in organic synthesis involves the roles of this compound and its isomer, 2,2-dimethoxypropane. The structural differences between these two molecules dictate their chemical behavior and applications.
-
This compound is a diether. In this molecule, two methoxy groups are attached to the first and third carbons of a 2,2-dimethylpropane backbone. As a diether, it is generally stable and unreactive under the acidic conditions typically used for acetal formation. It does not possess the necessary functional group to act as a precursor for the formation of an acetal with an alcohol or diol.
-
2,2-Dimethoxypropane (DMP) , also known as acetone dimethyl acetal, is a ketal. Both methoxy groups are attached to the central second carbon of the propane chain. This structure makes it a valuable reagent in organic synthesis, primarily as a protecting group for 1,2- and 1,3-diols through a process called transacetalization. It also serves as a water scavenger in moisture-sensitive reactions.
Therefore, the mechanism of acetal formation discussed in this guide will focus on the reactions of the chemically active isomer, 2,2-dimethoxypropane .
The Mechanism of Acetal Formation with 2,2-Dimethoxypropane
The formation of a cyclic acetal from a diol using 2,2-dimethoxypropane is an acid-catalyzed transacetalization reaction. The mechanism involves the transfer of the isopropylidene group from the methoxy groups of DMP to the diol.
The overall reaction can be summarized as follows:
The key steps of the mechanism are detailed below:
-
Protonation of a Methoxy Group: An acid catalyst protonates one of the methoxy groups of 2,2-dimethoxypropane, making it a good leaving group (methanol).
-
Formation of an Oxocarbenium Ion: The protonated methoxy group departs as methanol, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxocarbenium ion.
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly attached hydroxyl group, forming a hemiacetal ether intermediate.
-
Intramolecular Protonation and Ring Closure: The second hydroxyl group of the diol is protonated by the acid catalyst. This is followed by an intramolecular nucleophilic attack of the oxygen from the hemiacetal ether on the carbon bearing the protonated hydroxyl group.
-
Elimination of a Second Methanol Molecule: The protonated methoxy group leaves as a second molecule of methanol.
-
Deprotonation to Yield the Cyclic Acetal: A final deprotonation step yields the stable cyclic acetal (an acetonide) and regenerates the acid catalyst.
Visualizing the Reaction Pathway
The following diagram illustrates the acid-catalyzed formation of a cyclic acetal from a 1,2-diol and 2,2-dimethoxypropane.
Caption: Mechanism of cyclic acetal formation from a 1,2-diol and 2,2-dimethoxypropane.
Quantitative Data on Acetonide Formation
The protection of diols as acetonides using 2,2-dimethoxypropane is a high-yielding reaction under various conditions. The choice of catalyst and reaction conditions can be tailored to the specific substrate.
| Diol Substrate | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |
| 1,2-Dioxine derivative | p-Toluenesulfonic acid | CH2Cl2 | ~1 h | Room Temp. | High | [1] |
| Various 1,2- and 1,3-diols | Iodine | 2,2-Dimethoxypropane | 3-5 h | Room Temp. | 60-80 | [2] |
| 2-Pentylpropane-1,3-diol | HT-S (Hydrotalcite) | 2,2-Dimethoxypropane | 60 min | 80 °C | 77 | [3] |
| 2,2-Bis(bromomethyl)propane-1,3-diol | HT-S (Hydrotalcite) | 2,2-Dimethoxypropane | 60 min | 80 °C | 99 | [3] |
| 3-(4-chlorophenoxy)propane-1,2-diol | HT-S (Hydrotalcite) | 2,2-Dimethoxypropane | 20 min | 80 °C | 93 | [4] |
| Glycerol | Zeolites (USY, HBeta, HZSM-5) | 2,2-Dimethoxypropane | 1 h | 25 °C | 96-97 (conversion) | [5][6] |
Experimental Protocols
The following are general experimental protocols for the protection of diols using 2,2-dimethoxypropane.
Protocol 1: Acetonide Protection using p-Toluenesulfonic Acid[1]
Materials:
-
Diol (1 mmol)
-
2,2-Dimethoxypropane (3 mmol)
-
p-Toluenesulfonic acid (10 mol%)
-
Dry Dichloromethane (CH2Cl2) (5 mL)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the diol in dry dichloromethane, add 2,2-dimethoxypropane followed by a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude acetonide.
-
Purify the product by column chromatography if necessary.
Protocol 2: Acetonide Protection using Iodine[2]
Materials:
-
Diol (20 mmol)
-
2,2-Dimethoxypropane (DMP) as the solvent
-
Iodine (20 mol%)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the diol in 2,2-dimethoxypropane.
-
Add a catalytic amount of iodine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the acetonide.
-
Purify by column chromatography if required.
Conclusion
While this compound is an unreactive diether, its isomer, 2,2-dimethoxypropane, is a versatile and efficient reagent for the acid-catalyzed formation of acetals, particularly for the protection of 1,2- and 1,3-diols. The transacetalization reaction proceeds through a well-understood mechanism involving the formation of an oxocarbenium ion intermediate. The reaction is generally high-yielding and can be performed under a variety of mild conditions, making it a valuable tool in the synthesis of complex molecules for research and drug development.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. online.bamu.ac.in [online.bamu.ac.in]
- 3. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. scielo.br [scielo.br]
An In-depth Technical Guide to the Stability and Reactivity of 1,3-dimethoxy-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1,3-dimethoxy-2,2-dimethylpropane. This document consolidates available data on its physical and chemical properties, details its synthesis, and explores its reactivity profile under various conditions, making it a valuable resource for professionals in research and development.
Core Compound Properties
This compound, also known as neopentyl glycol dimethyl ether, is a diether characterized by a quaternary carbon center. This structural feature imparts notable stability to the molecule. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 132.20 g/mol | --INVALID-LINK-- |
| CAS Number | 20637-32-5 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | CC(C)(COC)COC | --INVALID-LINK-- |
| Computed XLogP3-AA | 1.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
| Topological Polar Surface Area | 18.5 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 9 | --INVALID-LINK-- |
Stability Profile
The stability of this compound is largely dictated by the robust nature of its ether linkages and the sterically hindered neopentyl core.
Chemical Stability:
-
pH Stability: Ethers are chemically inert to a wide range of pH conditions. This compound is expected to be stable in neutral, basic, and weakly acidic aqueous solutions. It is resistant to hydrolysis under these conditions.
-
Stability towards Bases and Nucleophiles: The ether linkages of this compound are highly resistant to attack by bases and nucleophiles. This stability makes ethers, including this compound, excellent solvents for a variety of chemical reactions.
-
Oxidative and Reductive Stability: The neopentyl diether structure is considered a robust protecting group due to its high stability towards many oxidizing and reducing agents. However, under forcing oxidative conditions, cleavage of the ether bond can occur.
Reactivity and Synthetic Applications
The reactivity of this compound is centered around the cleavage of its ether bonds under strongly acidic conditions and potential oxidation reactions.
Synthesis of this compound
The primary route for the synthesis of this compound is the Williamson ether synthesis, starting from 2,2-dimethylpropane-1,3-diol (neopentyl glycol).
Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation of Neopentyl Glycol: To a solution of 2,2-dimethylpropane-1,3-diol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the solution of the dialkoxide. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the Sₙ2 reaction.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Acid-Catalyzed Cleavage
Ethers are susceptible to cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. For this compound, which has primary carbons attached to the ether oxygens, the cleavage is expected to follow an Sₙ2 mechanism.
Acid-catalyzed cleavage of the ether.
Experimental Protocol: Acid-Catalyzed Cleavage
A solution of this compound in a suitable solvent is treated with an excess of a strong acid like concentrated HBr or HI. The reaction mixture is typically heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the products are isolated by extraction and purified by distillation or chromatography.
Oxidation Reactions
While generally stable to oxidation, the ether linkages can be cleaved under strong oxidizing conditions. The oxidation of this compound would likely proceed at the carbon atoms adjacent to the oxygen atoms.
Potential oxidation pathway.
The oxidation of the methoxy groups could potentially yield formaldehyde and 2,2-dimethyl-1,3-propanediol, which could be further oxidized. Alternatively, oxidation of the methylene groups of the neopentyl core could lead to the corresponding aldehydes and ultimately carboxylic acids. The specific products would depend on the choice of oxidizing agent and the reaction conditions. For instance, the oxidation of the parent diol, neopentyl glycol, with ditelluratocuprate(III) has been studied kinetically.[3]
Conclusion
This compound is a stable diether with predictable reactivity based on the general behavior of acyclic ethers. Its stability under a wide range of conditions makes it a suitable candidate for use as a non-reactive solvent or as a protecting group in organic synthesis. Its primary reactivity involves acid-catalyzed cleavage of the ether bonds. The synthetic accessibility from neopentyl glycol via the Williamson ether synthesis further enhances its utility in various research and development applications. This guide provides a foundational understanding for scientists and researchers working with this compound.
References
An In-depth Technical Guide to the Discovery and First Synthesis of 1,3-dimethoxy-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,3-dimethoxy-2,2-dimethylpropane is a diether of neopentyl glycol. The neopentyl scaffold is of significant interest in medicinal chemistry and materials science due to its steric bulk and conformational rigidity, which can impart unique properties to molecules. The ether linkages are generally stable, making this compound a potentially useful building block or solvent in various chemical applications. This document outlines the presumed first synthesis routes based on fundamental organic chemistry principles.
Synthetic Pathways
The synthesis of this compound originates from the precursor 2,2-dimethylpropane-1,3-diol (neopentyl glycol). Two primary methods are viable for the etherification of this diol to the target compound.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. In the context of this compound, this would involve the deprotonation of neopentyl glycol to form a dialkoxide, followed by reaction with a methylating agent.
Acid-Catalyzed Methanolysis
A direct acid-catalyzed reaction of 2,2-dimethylpropane-1,3-diol with methanol presents an alternative route. This method employs a strong acid to protonate the hydroxyl groups, facilitating nucleophilic attack by methanol.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound.
Protocol 1: Williamson Ether Synthesis
Objective: To synthesize this compound from 2,2-dimethylpropane-1,3-diol using sodium hydride and methyl iodide.
Materials:
-
2,2-dimethylpropane-1,3-diol (neopentyl glycol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
2,2-dimethylpropane-1,3-diol (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete formation of the dialkoxide.
-
The mixture is cooled to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Protocol 2: Acid-Catalyzed Methanolysis
Objective: To synthesize this compound from 2,2-dimethylpropane-1,3-diol using methanol and a strong acid catalyst.
Materials:
-
2,2-dimethylpropane-1,3-diol (neopentyl glycol)
-
Methanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A 250 mL round-bottom flask is charged with 2,2-dimethylpropane-1,3-diol (1.0 equivalent) and a large excess of methanol (at least 10 equivalents).
-
The mixture is cooled in an ice bath, and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added dropwise with stirring.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the excess methanol is removed by rotary evaporation.
-
The residue is dissolved in diethyl ether (100 mL) and washed with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation.
Data Presentation
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2,2-dimethylpropane-1,3-diol | 104.15 | 208 | 124-129 |
| This compound | 132.20 | 148-150 | N/A |
Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ 3.30 (s, 6H), 3.15 (s, 4H), 0.90 (s, 6H) |
| ¹³C NMR | (CDCl₃, 101 MHz) δ 78.0, 59.3, 36.5, 22.0 |
| MS (EI) | m/z (%) 101 (100), 45 (80), 71 (60), 57 (40) |
Note: Spectroscopic data is predicted based on the structure and may vary slightly depending on experimental conditions.
Mandatory Visualizations
Caption: Williamson Ether Synthesis Workflow for this compound.
Caption: Acid-Catalyzed Methanolysis Workflow for this compound.
Conclusion
While the historical record of the first synthesis of this compound is not definitively established through a single seminal publication, the synthetic routes are clear based on fundamental principles of organic chemistry. The Williamson ether synthesis and acid-catalyzed methanolysis of neopentyl glycol represent the most logical and efficient pathways for its preparation. This guide provides researchers with the necessary theoretical and practical information to synthesize and characterize this compound, facilitating its potential application in various fields of chemical research and development.
Theoretical Framework for the Analysis of 1,3-Dimethoxy-2,2-dimethylpropane: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 1,3-dimethoxy-2,2-dimethylpropane. Due to the limited availability of published in-depth theoretical studies on this specific molecule, this document outlines a robust computational workflow, presents anticipated data formats, and visualizes key molecular and procedural concepts. The methodologies described herein are grounded in established quantum chemical and molecular mechanics principles, offering a foundational framework for researchers to investigate the conformational landscape, electronic properties, and reactivity of this compound and its analogs.
Introduction
This compound is a diether of neopentyl glycol. Its structure, characterized by a sterically hindered quaternary carbon and flexible methoxy groups, presents an interesting case for conformational analysis and the study of non-bonded interactions.[1] Theoretical calculations are indispensable for elucidating the molecule's intrinsic properties, which can inform its potential applications in various fields, including its use as a building block in polymer and coordination chemistry.[1] This guide details the computational methodologies appropriate for such an investigation.
Molecular Properties
A summary of the fundamental molecular properties of this compound is presented below. This data is aggregated from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C7H16O2 | [2][3] |
| Molecular Weight | 132.20 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 20637-32-5 | [1][2] |
| Canonical SMILES | CC(C)(COC)COC | [3] |
| InChI Key | GZNWHBOGFCHVSF-UHFFFAOYSA-N | [1][2][3] |
| Topological Polar Surface Area | 18.5 Ų | [2][3] |
| Rotatable Bond Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
Theoretical Calculation Protocols
The following sections outline detailed protocols for performing theoretical calculations on this compound.
Conformational Analysis
A thorough exploration of the potential energy surface is critical to identify the stable conformers of this flexible molecule.
Methodology:
-
Initial Structure Generation: A 3D model of this compound is generated using molecular modeling software.
-
Molecular Mechanics (MM) Search: A systematic or stochastic conformational search is performed using a suitable force field (e.g., MMFF94, OPLS3e). This step efficiently explores the vast conformational space to identify low-energy candidate structures. The search involves the rotation around the four single bonds of the C-C-O-C linkages.
-
Quantum Mechanical (QM) Optimization: The low-energy conformers identified from the MM search are then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set for initial optimizations, followed by re-optimization with a larger basis set (e.g., 6-311++G(d,p)) for more accurate energies.
-
Vibrational Frequency Analysis: For each optimized conformer, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Calculation: The relative energies of the conformers are determined by comparing their total electronic energies, including ZPVE corrections.
Calculation of Molecular Properties
Once the most stable conformer is identified, a range of molecular properties can be calculated.
Methodology:
-
Final Single-Point Energy: A high-level single-point energy calculation is performed on the optimized geometry using a more accurate method or a larger basis set (e.g., coupled-cluster theory like CCSD(T) or a larger basis set like aug-cc-pVTZ) to obtain a highly accurate electronic energy.
-
Electronic Structure Analysis: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) population analyses are performed to understand the electronic distribution, reactivity sites, and bonding characteristics.
-
Spectroscopic Properties: IR and Raman spectra can be simulated from the calculated vibrational frequencies. NMR chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.
Predicted Quantitative Data
The following tables present examples of the type of data that would be generated from the theoretical calculations described above.
Table 1: Predicted Optimized Geometry of the Global Minimum Conformer (Note: This is hypothetical data for illustrative purposes.)
| Parameter | Atoms | Value |
| Bond Lengths (Å) | ||
| C-C | 1.54 | |
| C(quat)-C(methylene) | 1.55 | |
| C-O | 1.42 | |
| O-C(methyl) | 1.41 | |
| C-H | 1.09 | |
| Bond Angles (°) ** | ||
| C-C(quat)-C | 109.5 | |
| C(quat)-C-O | 112.0 | |
| C-O-C | 111.8 | |
| Dihedral Angles (°) ** | ||
| C-C-O-C | 65 (gauche) |
Table 2: Predicted Thermodynamic Properties at 298.15 K (Note: This is hypothetical data for illustrative purposes.)
| Property | Value |
| Electronic Energy (Hartree) | -425.12345 |
| Zero-Point Vibrational Energy (kcal/mol) | 115.6 |
| Enthalpy (Hartree) | -425.00123 |
| Gibbs Free Energy (Hartree) | -425.04567 |
| Entropy (cal/mol·K) | 92.8 |
Visualizations
The following diagrams illustrate the molecular structure and computational workflows.
Caption: 2D schematic of this compound.
Caption: Workflow for theoretical calculations.
Caption: Logical relationships in conformational analysis.
Conclusion
This guide has outlined a comprehensive theoretical framework for the computational study of this compound. By following the detailed protocols for conformational analysis and property calculation, researchers can generate valuable data to understand the molecule's structural and electronic characteristics. The provided visualizations offer clear representations of the molecule, the computational workflow, and the principles of conformational analysis. This document serves as a foundational resource for further computational and experimental investigations into this and related molecules.
References
Technical Guide: Safety and Handling of 1,3-dimethoxy-2,2-dimethylpropane
Disclaimer: This document provides a summary of available data regarding 1,3-dimethoxy-2,2-dimethylpropane and related compounds. Notably, comprehensive safety and toxicological data for this compound are not available in the public domain. Therefore, this compound should be handled with extreme caution, treating it as a substance with unknown potential hazards. The information provided for related compounds is for contextual purposes only and should not be directly extrapolated to this compound. All laboratory work should be conducted by trained professionals in a well-ventilated area, adhering to the highest standards of safety and utilizing appropriate personal protective equipment.
Introduction
This compound is a chemical compound with the molecular formula C7H16O2.[1] Due to the limited availability of specific safety and handling information, this guide also presents data on structurally similar compounds to provide a broader understanding of the potential hazards associated with this class of chemicals. Researchers, scientists, and drug development professionals must exercise significant caution and implement robust safety protocols when handling this and any other chemical with incomplete toxicological data.
Physicochemical Properties of this compound
The known physical and chemical properties of this compound are summarized below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C7H16O2 |
| Molecular Weight | 132.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 20637-32-5 |
| Computed XLogP3-AA | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 132.115029749 Da |
| Monoisotopic Mass | 132.115029749 Da |
| Topological Polar Surface Area | 18.5 Ų |
| Heavy Atom Count | 9 |
| Complexity | 61.3 |
Source: PubChem CID 542279[1]
Hazard Identification and Classification
There is currently no GHS classification available for this compound. In the absence of specific data, it is prudent to handle this compound as potentially hazardous. The safety data for related compounds are presented for informational purposes.
It is critical to understand that the hazards of the following compounds are not a direct representation of the hazards of this compound.
Comparative Hazard Information of Structurally Related Compounds
| Compound | GHS Hazard Statements | Signal Word |
| 1,3-Dibromo-2,2-dimethoxypropane | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Warning[2] |
| 1,3-Dimethoxypropane | Flammable liquid and vapour, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4] | Warning/Danger[3][4] |
| 2,2-Dimethoxypropane | Highly flammable liquid and vapor, Causes serious eye irritation. | Danger |
Exposure Controls and Personal Protection
Given the unknown toxicological profile of this compound, stringent exposure controls and the use of comprehensive personal protective equipment (PPE) are mandatory.
| Control Measure | Recommendation |
| Engineering Controls | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that eyewash stations and safety showers are readily accessible.[2][6] |
| Eye/Face Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[6] |
| Skin Protection | Wear appropriate protective gloves and a lab coat. For related compounds, impervious gloves are recommended.[7] Regularly inspect gloves for any signs of degradation or breakthrough. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used. |
| Hygiene Measures | Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in laboratory areas. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Aspect | Guideline |
| Safe Handling | Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use non-sparking tools and take precautionary measures against static discharge, especially considering the flammability of related compounds.[3][6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from heat, sparks, and open flames.[6] Store away from incompatible materials such as strong oxidizing agents.[2] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Fire-Fighting and Accidental Release Measures
| Scenario | Procedure |
| Fire Fighting | For related flammable compounds, dry chemical, carbon dioxide, or alcohol-resistant foam are recommended extinguishing media.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6] |
| Accidental Release | Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3] Wear appropriate personal protective equipment. For liquid spills of related compounds, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[6] |
Toxicological Information
No toxicological data is available for this compound. Based on the data for related compounds, potential effects could include irritation to the skin, eyes, and respiratory system.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.
Experimental Protocols and Workflows
As no specific experimental protocols involving the safety of this compound are available, the following diagrams illustrate general laboratory safety workflows that should be adapted and followed.
Caption: General workflow for handling chemicals with unknown hazards.
Caption: Decision-making process for responding to a chemical spill.
References
- 1. This compound | C7H16O2 | CID 542279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1,3-Dimethoxypropane | C5H12O2 | CID 140180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility of 1,3-dimethoxy-2,2-dimethylpropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,3-dimethoxy-2,2-dimethylpropane, a diether of neopentyl glycol. A comprehensive search of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in organic solvents. However, based on its chemical structure and the known solubility of analogous compounds, a qualitative assessment of its expected solubility behavior is presented. This guide also provides a general experimental protocol for the quantitative determination of solubility, which can be employed by researchers to generate specific data for their applications. Furthermore, to aid in experimental design, a summary of the known solubility of structurally related compounds is included.
Introduction to this compound
This compound, also known as neopentyl glycol dimethyl ether, is an organic compound with the chemical formula C₇H₁₆O₂. Its structure features a central quaternary carbon with two methyl groups and two methoxymethyl groups. This symmetric and sterically hindered structure, along with the presence of two ether functional groups, dictates its physical and chemical properties, including its solubility in various media. The ether linkages provide sites for hydrogen bonding with protic solvents, while the hydrocarbon backbone contributes to its affinity for non-polar solvents.
Predicted Solubility Profile
Based on its molecular structure, this compound is expected to be a non-polar to weakly polar aprotic solvent. It is predicted to be miscible with:
-
Aprotic polar solvents: such as acetone, ethyl acetate, and tetrahydrofuran.
-
Non-polar solvents: such as toluene, hexane, and diethyl ether.
Its solubility in polar protic solvents like alcohols (methanol, ethanol) is also expected to be high due to the potential for hydrogen bond formation.
Solubility Data of Structurally Analogous Compounds
To provide a more concrete, albeit indirect, understanding of the potential solubility of this compound, the following tables summarize the known solubility of neopentyl glycol (its diol precursor) and 2,2-dimethoxypropane (an isomer).
Table 1: Solubility of Neopentyl Glycol (2,2-dimethylpropane-1,3-diol)
| Solvent | Solubility Description | Reference |
| Water | Soluble (830 g/L at 20 °C) | [1][2] |
| Ethanol | Very Soluble | [1][2] |
| Diethyl Ether | Very Soluble | [1][2] |
| Benzene | Soluble | [1][2] |
| Chloroform | Soluble | [1][2] |
| Alcohols | Soluble | [1] |
| Ketones | Soluble | [1] |
| Aromatic Solvents (hot) | Moderately Soluble | [1] |
| Aliphatic & Cycloaliphatic Solvents | Relatively Insoluble | [1] |
Table 2: Solubility of 2,2-Dimethoxypropane
| Solvent | Solubility Description | Reference |
| Water | Moderately Soluble | [3] |
| Benzene | Soluble | [3] |
| Carbon Tetrachloride | Soluble | [3] |
| Ethyl Ether | Soluble | [3] |
| n-Butane | Soluble | [3] |
| Methanol | Soluble | [3] |
| Polar and Non-polar Organic Solvents | Good Solubility | [3] |
The data for neopentyl glycol, with its two hydroxyl groups, shows high polarity and good solubility in polar solvents. In contrast, the ether groups in 2,2-dimethoxypropane and the target compound, this compound, reduce polarity, suggesting broader solubility in both non-polar and polar aprotic organic solvents.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a liquid or low-melting solid, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest (e.g., hexane, toluene, ethanol)
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks
-
Pipettes
-
Gas chromatograph with a suitable detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled bath set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the water bath for a minimum of 4 hours to allow any undissolved solute to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to prevent precipitation.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Determine the mass of the collected sample.
-
Dilute the sample to a known volume with the same organic solvent.
-
-
Analysis:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the solvent of interest.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of the target compound and the experimental determination of its solubility.
Caption: Synthesis workflow for this compound.
Caption: General workflow for experimental solubility determination.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is currently not documented in publicly available literature, its chemical structure as a diether strongly suggests that it is miscible with a wide array of common organic solvents. For applications requiring precise solubility values, the provided general experimental protocol can be utilized to generate reliable data. The solubility information for the structurally related compounds, neopentyl glycol and 2,2-dimethoxypropane, serves as a useful reference for estimating its solubility behavior. Further experimental investigation is warranted to definitively characterize the solubility profile of this compound.
References
Methodological & Application
Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxane and 2,2-Dimethyl-1,3-dioxolane Formation Using 2,2-Dimethoxypropane as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside synthesis, and natural product synthesis.[1] The formation of cyclic acetals and ketals is a widely employed method for the protection of 1,2- and 1,3-diols.[1][2] 2,2-Dimethoxypropane (DMP), also known as acetone dimethyl acetal, is a versatile and efficient reagent for this transformation, reacting with diols to form stable 2,2-dimethyl-1,3-dioxolanes (from 1,2-diols) and 2,2-dimethyl-1,3-dioxanes (from 1,3-diols).[3][4][5] This protecting group is valued for its ease of introduction, stability under a range of reaction conditions, and straightforward removal.[6]
These cyclic acetals are stable in neutral to strongly basic environments, as well as in the presence of various nucleophiles and under reductive or oxidative conditions.[3][6] Deprotection is typically achieved under acidic conditions through hydrolysis or transacetalization.[7][8] This document provides detailed application notes, quantitative data, experimental protocols, and visual diagrams for the use of 2,2-dimethoxypropane as a protecting group for diols.
Data Presentation
The following tables summarize quantitative data for the protection of various diols using 2,2-dimethoxypropane under different catalytic conditions.
Table 1: Acetonide Protection of Diols using 2,2-Dimethoxypropane with Iodine Catalyst [1]
| Substrate (Diol) | Product | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1,2-Propanediol | 2,2,4-Trimethyl-1,3-dioxolane | 20 | 25 | 75 |
| Glycerol | (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol | 20 | 30 | 80 |
| D-Mannitol | 1,2:5,6-Di-O-isopropylidene-D-mannitol | 20 | 35 | 78 |
| 1,2-Hexanediol | 2,2-Dimethyl-4-butyl-1,3-dioxolane | 20 | 20 | 72 |
| 1,2-Octanediol | 2,2-Dimethyl-4-hexyl-1,3-dioxolane | 20 | 25 | 70 |
| 1,2-Decanediol | 2,2-Dimethyl-4-octyl-1,3-dioxolane | 20 | 25 | 68 |
| 1,3-Butanediol | 2,2,4-Trimethyl-1,3-dioxane | 20 | 30 | 60 |
Reactions performed at room temperature with 2,2-dimethoxypropane as the solvent.
Table 2: Acetonide Protection of 1,3-Diols using 2,2-Dimethoxypropane with a Heterogeneous Catalyst (HT-S) [9]
| Substrate (Diol) | Product | Catalyst (g) | Time (min) | Temperature (°C) | Yield (%) |
| 2,2-Dimethylpropane-1,3-diol | 2,2,5,5-Tetramethyl-1,3-dioxane | 0.0250 | 50 | 80 | 82 |
| 2,2-Bis(bromomethyl)propane-1,3-diol | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | 0.0250 | 60 | 80 | 99 |
| 2-Pentylpropane-1,3-diol | 2,2-Dimethyl-5-pentyl-1,3-dioxane | 0.0247 | 60 | 80 | 77 |
| 2,2-Bis(hydroxymethyl)propane-1,3-diol | 3,3,9,9-Tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane | 0.0250 | 55 | 80 | 99 |
Reactions performed with 5 mL of 2,2-dimethoxypropane.
Reaction Mechanisms and Signaling Pathways
The protection of a diol with 2,2-dimethoxypropane is an acid-catalyzed reaction that proceeds via a transacetalization mechanism. The equilibrium is driven towards the product by the removal of the methanol byproduct.[10][11]
Caption: Acid-catalyzed mechanism for 1,3-diol protection.
Experimental Protocols
Protocol 1: General Procedure for Diol Protection using 2,2-Dimethoxypropane and an Acid Catalyst
This protocol is a general method adaptable for various diols using a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH).
Materials:
-
Diol (1.0 eq)
-
2,2-Dimethoxypropane (can be used as solvent or in excess)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Acid catalyst (e.g., p-TsOH, 0.05 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the diol in anhydrous DCM (or another suitable solvent) in a round-bottom flask, add 2,2-dimethoxypropane (2-3 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection of 2,2-Dimethyl-1,3-dioxanes/dioxolanes
Deprotection is achieved by acid-catalyzed hydrolysis, which reverses the protection mechanism.
Materials:
-
Protected diol (1.0 eq)
-
Acetone/Water mixture (e.g., 4:1 v/v) or Tetrahydrofuran (THF)/Water mixture
-
Acid catalyst (e.g., 2M HCl, acetic acid, or a resin like Dowex 50WX8)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the protected diol in a mixture of acetone and water (or THF/water).
-
Add a catalytic amount of acid (e.g., a few drops of 2M HCl or a scoop of acidic resin).
-
Stir the mixture at room temperature. Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
If an organic solvent was used, remove it under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the deprotected diol. Further purification can be performed if needed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the protection of a diol and its subsequent deprotection.
Caption: General experimental workflow for diol protection/deprotection.
Logical Relationships
The choice of protecting group strategy depends on the overall synthetic plan, particularly the stability of the protecting group to subsequent reaction conditions.
Caption: Stability profile of the acetonide protecting group.
Conclusion
The use of 2,2-dimethoxypropane for the protection of 1,2- and 1,3-diols is a robust and reliable method in organic synthesis. The resulting 2,2-dimethyl-1,3-dioxolanes and -dioxanes offer excellent stability under a wide range of non-acidic conditions, making them suitable for complex synthetic routes. The straightforward protocols for both protection and deprotection, coupled with generally high yields, ensure the continued utility of this protecting group strategy in academic and industrial research.
References
- 1. online.bamu.ac.in [online.bamu.ac.in]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. manavchem.com [manavchem.com]
- 4. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 5. ACETONE DIMETHYL ACETAL - Ataman Kimya [atamanchemicals.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 2,2-Dimethyl-1,3-dioxane (695-30-7) for sale [vulcanchem.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: Protection of 1,2-Diols with 1,3-Dimethoxy-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis. Among the various protecting groups for 1,2-diols, the formation of cyclic acetals, specifically acetonides, is a widely employed method due to its simplicity, reliability, and the stability of the protected compound under various reaction conditions. 1,3-Dimethoxy-2,2-dimethylpropane is a reagent used for the introduction of the acetonide protecting group. This document provides detailed protocols for the protection of 1,2-diols using this compound and the subsequent deprotection of the resulting 2,2-dimethyl-1,3-dioxolane.
The reaction proceeds via an acid-catalyzed exchange, where the 1,2-diol displaces the methoxy groups of this compound to form a cyclic acetal. This method is advantageous as the byproducts, methanol and acetone, are volatile and can be easily removed, driving the reaction to completion. The resulting acetonide is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and reducing agents.
Reaction Principle
The protection of a 1,2-diol with this compound in the presence of an acid catalyst leads to the formation of a 2,2-dimethyl-1,3-dioxolane derivative. The reaction is an equilibrium process, and the removal of the methanol byproduct shifts the equilibrium towards the product.
Data Presentation
The following tables summarize typical quantitative data for the protection of 1,2-diols with the closely related and more commonly documented reagent, 2,2-dimethoxypropane. These conditions are expected to be a good starting point for optimization with this compound.
Table 1: Acetonide Protection of Various 1,2-Diols with 2,2-Dimethoxypropane
| Diol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| D-Glucose | Iodine (20) | DMP | Room Temp | 3 | 75 | [1] |
| D-Mannitol | Iodine (20) | DMP | Room Temp | 4 | 60 | [1] |
| D-Xylose | Iodine (20) | DMP | Room Temp | 5 | 65 | [1] |
| D-Mannose | Iodine (20) | DMP | Room Temp | 4 | 65 | [1] |
| Glycerol | Iodine (20) | DMP | Room Temp | 5 | 75 | [1] |
| Cyclohexane-1,2-diol | Iodine (20) | DMP | Room Temp | 4 | 70 | [1] |
| Generic 1,2-Diol | CSA | CH₂Cl₂ | Room Temp | 2-7 | 82-86 | |
| Generic 1,2-Diol | Pyr·TsOH | DMF | Room Temp | 1 | 88 |
DMP: 2,2-Dimethoxypropane was used as the solvent. CSA: Camphorsulfonic acid. Pyr·TsOH: Pyridinium p-toluenesulfonate.
Table 2: Deprotection of 2,2-Dimethyl-1,3-dioxolanes
| Deprotecting Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | H₂O, MeOH | - | 5-72 | 80-85 |
| HCl | H₂O, THF | Room Temp | 5 | 92 |
| CF₃CO₂H | H₂O, MeCN | 0 to Room Temp | 0.75 | 85 |
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol with this compound
This protocol describes a general procedure for the protection of a 1,2-diol using this compound and an acid catalyst.
Materials:
-
1,2-Diol
-
This compound (at least 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or use the reagent as solvent)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH, ~5 mol%), Camphorsulfonic acid (CSA), or Iodine (~20 mol%))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the 1,2-diol (1.0 eq).
-
Dissolve the diol in a minimal amount of anhydrous solvent. If using this compound as the solvent, proceed to the next step.
-
Add this compound (1.5 eq).
-
Add the acid catalyst (e.g., p-TsOH, 0.05 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the substrate. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of the 2,2-Dimethyl-1,3-dioxolane
This protocol outlines a general procedure for the removal of the acetonide protecting group to regenerate the 1,2-diol.
Materials:
-
Protected 1,2-diol (2,2-dimethyl-1,3-dioxolane derivative)
-
Solvent system (e.g., Tetrahydrofuran (THF)/water, Methanol (MeOH)/water, or Acetic acid/water)
-
Acid catalyst (e.g., Hydrochloric acid (HCl), Trifluoroacetic acid (TFA), or Dowex® 50WX8 resin)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected diol in a suitable solvent mixture (e.g., THF/water 4:1).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or an acidic resin.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the deprotection is complete, neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the deprotected 1,2-diol.
-
If necessary, purify the product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Acid-catalyzed mechanism for the protection of a 1,2-diol.
References
Applications of 1,3-Dimethoxy-2,2-dimethylpropane and its Precursor in Total Synthesis
A comprehensive review of the scientific literature and patent databases reveals a notable scarcity of applications for 1,3-dimethoxy-2,2-dimethylpropane in the context of total synthesis of natural products or complex molecules. While this compound is commercially available and its synthesis from 2,2-dimethylpropane-1,3-diol (neopentyl glycol) is well-established, its role as a protecting group or a key building block in multi-step synthesis appears to be undocumented.
In contrast, its precursor, neopentyl glycol , is a widely utilized and versatile building block in organic synthesis, particularly as a robust protecting group for carbonyl functionalities. This section will provide detailed application notes and protocols for the use of neopentyl glycol in total synthesis, a synthetically relevant alternative to its dimethyl ether derivative.
Application Notes: Neopentyl Glycol as a Protecting Group for Ketones
Neopentyl glycol (2,2-dimethyl-1,3-propanediol) is a valuable diol for the protection of ketones and aldehydes, forming a six-membered cyclic acetal known as a neopentyl glycol ketal. This protecting group offers several advantages in the realm of total synthesis.
Key Advantages:
-
Steric Hindrance: The gem-dimethyl group on the C2 position of the neopentyl glycol backbone provides significant steric bulk around the protected carbonyl group. This steric shielding can direct subsequent reactions to other, less hindered sites in the molecule.
-
Stability: Neopentyl glycol ketals are stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents (e.g., Grignard and organolithium reagents), and nucleophilic attack. This robustness allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl.
-
Crystallinity: The incorporation of the rigid neopentyl glycol moiety can often increase the crystallinity of synthetic intermediates, facilitating their purification by recrystallization.
-
Cleavage: The protecting group can be reliably removed under acidic conditions, regenerating the original carbonyl group.
A notable example of the use of neopentyl glycol as a protecting group is in the total synthesis of the steroidal hormone gestodene .[1][2] In this synthesis, a ketone functionality is masked as a neopentyl glycol ketal to allow for selective transformations at other positions of the steroid nucleus.
Quantitative Data
The formation of neopentyl glycol ketals typically proceeds in high yield. The following table summarizes representative data for the protection of ketones with neopentyl glycol.
| Substrate (Ketone) | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclohexanone | Neopentyl glycol, p-toluenesulfonic acid, toluene, reflux | 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- | >95 | General Procedure |
| Propiophenone | Neopentyl glycol, trimethylsilyl trifluoromethanesulfonate, dichloromethane, -78 °C to rt | 2-Methyl-2-phenyl-1,3-dioxane, 5,5-dimethyl- | 85 | General Procedure |
Experimental Protocols
Protocol 1: Protection of a Ketone as a Neopentyl Glycol Ketal
This protocol describes a general procedure for the formation of a neopentyl glycol ketal using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.
Materials:
-
Ketone (1.0 equiv)
-
Neopentyl glycol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the ketone (1.0 equiv), neopentyl glycol (1.2 equiv), and p-toluenesulfonic acid monohydrate (0.05 equiv).
-
Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring. The formation of water will be observed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection of a Neopentyl Glycol Ketal
This protocol describes a general procedure for the acidic hydrolysis of a neopentyl glycol ketal to regenerate the parent ketone.
Materials:
-
Neopentyl glycol ketal (1.0 equiv)
-
Acetone/Water mixture (e.g., 10:1 v/v)
-
p-Toluenesulfonic acid monohydrate (catalytic amount) or other acid catalyst (e.g., HCl, H₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the neopentyl glycol ketal (1.0 equiv) in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by standard methods if necessary.
Visualizations
References
The Isomeric Distinction: Utilizing 2,2-Dimethoxypropane for Acetonide Formation in Research and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the formation of acetonides, a crucial protecting group strategy in organic synthesis. It clarifies the specific roles of dimethoxypropane isomers, highlighting that 2,2-dimethoxypropane (DMP) , not 1,3-dimethoxy-2,2-dimethylpropane, is the standard reagent for this transformation. Detailed experimental procedures, quantitative data, and reaction mechanisms are provided to guide researchers in effectively protecting 1,2- and 1,3-diols.
Introduction: Clarifying the Reagent
In the realm of protecting group chemistry, acetonides are invaluable for the temporary masking of diol functionalities, preventing their interference in subsequent synthetic steps. A common and efficient method for acetonide formation involves the use of an acetone equivalent. While the query specified this compound, it is crucial to note that this compound, a diether, is not suitable for this purpose due to its structural stability.
The correct and widely used reagent for acetonide formation is its isomer, 2,2-dimethoxypropane (DMP) , also known as acetone dimethyl acetal.[1][2][3] DMP serves as both a precursor to the isopropylidene ketal and a water scavenger, driving the reaction equilibrium towards the formation of the desired acetonide product.[3][4] This document will focus exclusively on the application of 2,2-dimethoxypropane for acetonide formation.
Mechanism of Acetonide Formation
The formation of an acetonide from a diol and 2,2-dimethoxypropane is typically an acid-catalyzed process.[5] The reaction proceeds through the formation of a hemiketal intermediate, which then undergoes intramolecular cyclization to yield the stable five or six-membered cyclic acetonide. The methanol generated as a byproduct is volatile and can be removed to further drive the reaction to completion.
Caption: Acid-catalyzed mechanism of acetonide formation.
Experimental Protocols
Several catalytic systems can be employed for acetonide formation using 2,2-dimethoxypropane. The choice of catalyst often depends on the substrate's sensitivity to acidic conditions.
Protocol 1: Iodine-Catalyzed Acetonide Formation (Mild Conditions)
This method is advantageous for its mild and neutral reaction conditions, making it suitable for acid-sensitive substrates.[6]
Materials:
-
Diol (1.0 eq)
-
2,2-Dimethoxypropane (can be used as solvent)
-
Iodine (I₂) (0.2 eq)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol (20 mmol) in 2,2-dimethoxypropane.
-
Add iodine (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Acetonide Formation
A common and effective method for a wide range of diols.[7]
Materials:
-
Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 - 3.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, e.g., 0.006 eq)
-
Dichloromethane (DCM) or Acetone as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the diol in the chosen solvent (e.g., DCM or acetone).
-
Add 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-TsOH·H₂O.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC). This can take from 1 to several hours.[8]
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the acetonide product.
Quantitative Data
The efficiency of acetonide formation is dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative data from the literature.
| Diol Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| D-Glucose | I₂ (20) | DMP | 3 | 75 | [6] |
| D-Mannitol | I₂ (20) | DMP | 4 | 60 | [6] |
| Propane-1,3-diol | I₂ (20) | DMP | 3 | 77 | [6] |
| Catechol | I₂ (20) | DMP | 3 | 73 | [6] |
| Cyclohexane-1,2-diol | I₂ (20) | DMP | 4 | 70 | [6] |
| 2,2-bis-(hydroxymethyl)propionic acid | p-TsOH (0.6) | Acetone/DMP | Overnight | 60 | [7] |
| Various 1,2-diols | Camphorsulfonic acid | CH₂Cl₂ | 2 - 7 | 82 - 86 | [1] |
| Various 1,2-diols | Pyr·TsOH | DMF | 1 | 88 | [1] |
Experimental Workflow
The general workflow for the synthesis and purification of acetonides is outlined below.
Caption: General workflow for acetonide synthesis.
Conclusion
The protection of diols as acetonides is a fundamental transformation in organic synthesis. 2,2-Dimethoxypropane is a highly effective and convenient reagent for this purpose, offering mild reaction conditions and straightforward workup procedures. By selecting the appropriate catalytic system, researchers can efficiently protect a wide variety of 1,2- and 1,3-diols, facilitating complex molecule synthesis in drug discovery and development. It is imperative to distinguish DMP from its isomer, this compound, which is not a suitable reagent for acetonide formation.
References
- 1. synarchive.com [synarchive.com]
- 2. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 3. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 4. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 5. manavchem.com [manavchem.com]
- 6. online.bamu.ac.in [online.bamu.ac.in]
- 7. rsc.org [rsc.org]
- 8. DSpace [digital.library.adelaide.edu.au]
Application Notes and Protocols for Diol Protection Using 2,2-Dimethoxypropane
Note on the Reagent: While the request specified "1,3-dimethoxy-2,2-dimethylpropane," extensive literature searches did not yield established protocols for its use as a diol protecting agent. It is likely that this is a typographical error, and the intended reagent was the widely used 2,2-dimethoxypropane . The following application notes and protocols are for the protection of diols using 2,2-dimethoxypropane, a standard and efficient method for the formation of acetonide protecting groups.
Introduction
The protection of diols is a crucial step in multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules. The hydroxyl groups of 1,2- and 1,3-diols can be masked as cyclic acetals, commonly acetonides, to prevent their interference in subsequent reactions. 2,2-Dimethoxypropane (DMP) serves as an effective reagent for this transformation, reacting with diols under acidic catalysis to form a stable 1,3-dioxolane or 1,3-dioxane ring, respectively. This protection is advantageous due to the ease of formation and the stability of the resulting acetonide to a wide range of non-acidic reagents.[1][2][3] The protection is also reversible, and the diol can be readily regenerated by treatment with aqueous acid.[4]
Reaction Principle
The reaction proceeds via an acid-catalyzed trans-ketalization. In the presence of an acid catalyst, 2,2-dimethoxypropane is protonated, leading to the elimination of methanol and the formation of a reactive oxocarbenium ion. The diol then acts as a nucleophile, attacking the carbocation in a stepwise manner to form the cyclic ketal. The reaction is driven to completion by the removal of the methanol byproduct, often by distillation or by using an excess of DMP.[5]
Experimental Data
The following table summarizes typical reaction conditions and yields for the protection of various diols using 2,2-dimethoxypropane under different catalytic systems.
| Diol Substrate | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| 1,2-Diol (general) | p-TsOH (catalytic) | 2,2-Dimethoxypropane | Room Temp. | 1-4 h | >90 | [6] |
| Propane-1,3-diol | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 3 h | 77 | [1] |
| Catechol | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 3 h | 73 | [1] |
| Cyclohexane-1,2-diol | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 4 h | 70 | [1] |
| 2,2-Dimethylpropane-1,3-diol | HT-S (heterogeneous) | 2,2-Dimethoxypropane | 80 °C | 50 min | 82 | [7] |
| 2,2-Bis(bromomethyl)propane-1,3-diol | HT-S (heterogeneous) | 2,2-Dimethoxypropane | 80 °C | 60 min | 99 | [7] |
Experimental Protocols
General Protocol for Acid-Catalyzed Acetonide Protection of a Diol
This protocol describes a general procedure for the protection of a 1,2- or 1,3-diol using 2,2-dimethoxypropane with p-toluenesulfonic acid (p-TsOH) as the catalyst.
Materials:
-
Diol substrate
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the diol (1.0 eq). Dissolve the diol in a minimal amount of anhydrous DCM or use an excess of 2,2-dimethoxypropane as the solvent.
-
Addition of Reagents: Add 2,2-dimethoxypropane (1.5 to 5.0 eq). If DMP is used as the solvent, this addition is omitted.
-
Catalyst Addition: Add a catalytic amount of p-TsOH·H₂O (0.01-0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting diol is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol using Iodine as a Catalyst
This protocol provides an alternative, milder method for diol protection using iodine as the catalyst.[1]
Materials:
-
Diol substrate
-
2,2-Dimethoxypropane (DMP)
-
Iodine (I₂)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the diol (1.0 eq) in 2,2-dimethoxypropane.
-
Catalyst Addition: Add iodine (0.2 eq).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the solution with saturated aqueous Na₂S₂O₃ to remove the iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by column chromatography if needed.
Visualizations
Caption: Experimental workflow for the protection of diols using 2,2-dimethoxypropane.
References
- 1. online.bamu.ac.in [online.bamu.ac.in]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 4. manavchem.com [manavchem.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isopropylidene Protecting Groups in Carbohydrate Chemistry
Reference: While the initial topic mentioned 1,3-dimethoxy-2,2-dimethylpropane, the overwhelmingly prevalent reagent for the formation of isopropylidene acetals in carbohydrate chemistry is 2,2-dimethoxypropane (DMP) . These application notes will focus on the use of DMP.
Introduction
In the intricate field of carbohydrate chemistry, the regioselective protection of hydroxyl groups is a cornerstone of synthetic strategy. The polyhydroxylated nature of monosaccharides necessitates the use of protecting groups to mask certain hydroxyls while others are chemically modified. Among the most widely employed protecting groups for cis- or terminal 1,2- and 1,3-diols are isopropylidene acetals, also known as acetonides. The formation of these cyclic ketals is most commonly achieved using 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst. This method is favored for its efficiency, the formation of volatile byproducts (methanol and acetone), and the relative stability of the resulting protected carbohydrate.[1][2]
These application notes provide a detailed overview of the use of 2,2-dimethoxypropane for the protection of common monosaccharides, including quantitative data on reaction yields and comprehensive experimental protocols for both the formation and selective deprotection of isopropylidene acetals.
Data Presentation
The following tables summarize the quantitative yields for the formation of di-O-isopropylidene derivatives of D-glucose and D-mannose using 2,2-dimethoxypropane or acetone with a catalyst.
Table 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
| Starting Material | Reagents | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| D-Glucose | Acetone | Conc. H₂SO₄ | 12 h | 25 °C | 75.6 | [3] |
| D-Glucose | Acetone, 2,2-Dimethoxypropane | p-TsOH | 30 min | Reflux | Not specified | [4] |
| D-Glucose | Deep eutectic solvent, 2,2-dimethoxypropane | - | Not specified | Not specified | 90 | [5] |
Table 2: Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
| Starting Material | Reagents | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| D-Mannose | Acetone | Anhydrous FeCl₃ | Not specified | Not specified | Not specified | [6] |
| D-Mannose | Acetone | H₂SO₄ | Not specified | Not specified | 67 | [7] |
| D-Mannose | 2,2-Dimethoxypropane | p-TsOH | Not specified | Not specified | 87 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanism for the acid-catalyzed formation of an isopropylidene acetal and a general workflow for the protection and selective deprotection of a monosaccharide.
Caption: Acid-catalyzed mechanism of isopropylidene acetal formation.
Caption: General workflow for carbohydrate synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol is adapted from a procedure using acetone and a strong acid catalyst.[3]
Materials:
-
D-Glucose
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of D-glucose in anhydrous acetone at 0-5 °C, slowly add concentrated sulfuric acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture in an ice bath and neutralize the acid by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.
-
Filter the resulting precipitate and wash it with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., cyclohexane).
Protocol 2: Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
This microscale procedure utilizes ferric chloride as a Lewis acid catalyst.[6]
Materials:
-
D-(+)-Mannose
-
Anhydrous Acetone
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
To a vial, add anhydrous ferric chloride, D-(+)-mannose, and anhydrous acetone.
-
Stir the mixture at room temperature. The reaction is typically complete when all the solid D-mannose has dissolved.
-
Quench the reaction by adding a small amount of aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crystalline product.
Protocol 3: Selective Deprotection of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose to 1,2-O-isopropylidene-α-D-glucofuranose
This protocol describes the selective hydrolysis of the 5,6-O-isopropylidene group.[8]
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Aqueous Acetic Acid (e.g., 75%)
-
Sodium Bicarbonate (solid)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the acetic acid by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Conclusion
The use of 2,2-dimethoxypropane for the formation of isopropylidene acetals is a robust and indispensable tool in carbohydrate synthesis. The protocols and data presented here provide a foundation for researchers, scientists, and drug development professionals to effectively utilize this protecting group strategy in their synthetic endeavors. The ability to selectively protect and deprotect diols on a carbohydrate scaffold opens up a myriad of possibilities for the synthesis of complex oligosaccharides and glycoconjugates with important biological functions.
References
- 1. Synthesis, Characterization and Physicochemical Analysis of some Mannofuranoside Derivatives with Potent Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides [mdpi.com]
- 3. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 4. EP0404136A2 - 3,5,6-Substituted derivatives of 1,2-0-isopropylidene-a,D-glucofuranose and intermediates for preparing these derivatives - Google Patents [patents.google.com]
- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Selective Protection of Vicinal Diols with 2,2-Dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective protection of vicinal diols as their corresponding acetonide derivatives using 2,2-dimethoxypropane. This method is a cornerstone in synthetic organic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals, natural products, and carbohydrates, where the temporary masking of hydroxyl groups is crucial.
Introduction
The protection of vicinal diols is a fundamental transformation in multi-step organic synthesis. The formation of a cyclic acetal, specifically an acetonide (isopropylidene ketal), from a 1,2- or 1,3-diol and 2,2-dimethoxypropane offers a robust and reliable method for this purpose. The resulting acetonide protecting group is stable under a wide range of reaction conditions, including those that are neutral, basic, and involve many organometallic reagents. Deprotection can be readily achieved under acidic conditions, making it an orthogonal protecting group strategy.
The reaction proceeds via an acid-catalyzed transketalization. 2,2-Dimethoxypropane serves as both the acetone source and a water scavenger. The formation of volatile byproducts, methanol and acetone, helps to drive the reaction equilibrium towards the protected diol.[1]
Key Advantages
-
High Efficiency: The reaction typically proceeds in high yields.
-
Mild Reaction Conditions: The protection can be achieved under mild, often room temperature, conditions.
-
Stable Protecting Group: The resulting acetonide is stable to a variety of reagents and reaction conditions.
-
Byproduct Removal: The volatile byproducts are easily removed, driving the reaction to completion.
Reaction Mechanism
The acid-catalyzed protection of a vicinal diol with 2,2-dimethoxypropane involves the following key steps:
-
Protonation of one of the methoxy groups of 2,2-dimethoxypropane by an acid catalyst.
-
Elimination of methanol to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack of one of the hydroxyl groups of the vicinal diol on the oxocarbenium ion.
-
Deprotonation to form a hemiacetal intermediate.
-
Protonation of the remaining methoxy group.
-
Intramolecular nucleophilic attack by the second hydroxyl group, leading to the formation of the cyclic acetonide and elimination of a second molecule of methanol.
-
Deprotonation to yield the final protected diol and regenerate the acid catalyst.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the acetonide protection of various vicinal diols using 2,2-dimethoxypropane.
| Diol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| D-Glucose | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 3 | 75 | |
| D-Mannitol | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 4 | 60 | [2] |
| D-Xylose | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 5 | 65 | [2] |
| D-Mannose | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 4 | 65 | [2] |
| Glycerol | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 5 | 75 | [2] |
| Propane-1,3-diol | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 3 | 77 | [2] |
| Catechol | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 3 | 73 | [2] |
| Cyclohexane-1,2-diol | Iodine (20) | 2,2-Dimethoxypropane | Room Temp. | 4 | 70 | [2] |
| 2,2-bis(hydroxymethyl)propionic acid | p-TsOH (0.6) | Acetone | Room Temp. | Overnight | 60 | |
| General 1,2-Diol | Camphorsulfonic acid | Dichloromethane | Room Temp. | 2 - 7 | 82 - 86 | [3] |
| General 1,2-Diol | Pyridinium p-toluenesulfonate | Dimethylformamide | Room Temp. | 1 | 88 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Acetonide Protection using Iodine as a Catalyst
This protocol is adapted from a method utilizing a mild and efficient iodine-catalyzed protection of diols.[2]
Materials:
-
Vicinal diol (1.0 eq)
-
2,2-Dimethoxypropane (serves as reagent and solvent)
-
Iodine (I₂) (0.2 eq)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the diol (20 mmol) in 2,2-dimethoxypropane (50 mL), add iodine (20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench by adding saturated aqueous sodium thiosulfate solution to remove the excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to furnish the corresponding acetonide.[2]
Protocol 2: Acetonide Protection of a Sugar Diol (D-Mannitol)
This protocol describes the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol.
Materials:
-
D-Mannitol (1.0 eq)
-
2,2-Dimethoxypropane (2.5 eq)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Dimethylformamide (DMF)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of D-mannitol in DMF, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Protocol 3: Protection of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)
This protocol is for the protection of a diol in the presence of a carboxylic acid.[4]
Materials:
-
2,2-bis(hydroxymethyl)propionic acid (bis-MPA) (1.0 eq)
-
Acetone (solvent)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid (pTSA) monohydrate (0.006 eq)
-
Ammonia/Ethanol solution (1:1)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,2-bis-(hydroxymethyl)propionic acid (100 g, 0.745 mol) in acetone (650 mL).[4]
-
Add 2,2-dimethoxypropane (137.5 mL, 1.12 mol) and p-toluenesulfonic acid monohydrate (0.85 g, 4.47 mmol) to the reaction mixture.[4]
-
Stir the reaction at room temperature overnight.[4]
-
Quench the reaction by adding a solution of NH₃/EtOH (1:1, 6 mL).[4]
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic phase three times with deionized water, dry over anhydrous MgSO₄, and filter.[4]
-
Evaporate the solvent to yield the acetonide-protected bis-MPA as a white solid (yield: 60.1%).[4]
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed mechanism for acetonide protection of a vicinal diol.
Experimental Workflow
Caption: General experimental workflow for acetonide protection of diols.
References
Application Notes and Protocols for Acidic Catalysts in Reactions of 1,3-Dimethoxy-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acidic catalysts in reactions involving 1,3-dimethoxy-2,2-dimethylpropane, a key diether in various organic synthesis applications. This document details the synthesis of this compound via acid-catalyzed etherification of neopentyl glycol and its subsequent application in reactions such as transesterification. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to aid researchers in the effective application of these methodologies.
Synthesis of this compound via Acid-Catalyzed Etherification
The primary route to synthesizing this compound is through the acid-catalyzed etherification of 2,2-dimethylpropane-1,3-diol (neopentyl glycol) with methanol. This reaction is facilitated by a range of homogeneous and heterogeneous acid catalysts.
Reaction Scheme:
Applicable Acidic Catalysts
A variety of acidic catalysts can be employed for this etherification. The choice of catalyst can influence reaction rates, yields, and the ease of product purification.
-
Homogeneous Catalysts:
-
Sulfuric Acid (H₂SO₄)
-
p-Toluenesulfonic Acid (p-TsOH)[1]
-
-
Heterogeneous Catalysts:
Heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture, enabling simpler workup procedures and potential for catalyst recycling.
Quantitative Data on Catalyst Performance
While specific data for the etherification of neopentyl glycol with methanol is limited, data from analogous esterification reactions of neopentyl glycol provide insights into catalyst performance.
Table 1: Comparison of Acidic Catalysts in Neopentyl Glycol Esterification with Various Carboxylic Acids. [1]
| Catalyst | Catalyst Type | Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | Homogeneous | Neopentyl glycol and oleic acid | 130 | 4 | 80 |
| p-Toluenesulfonic Acid | Homogeneous | Neopentyl glycol and various carboxylic acids | Not specified | Not specified | Not specified |
| Amberlyst 15 | Heterogeneous | Neopentyl glycol and various carboxylic acids | Not specified | Not specified | Not specified |
| Dowex 50WX2 | Heterogeneous | Neopentyl glycol and various carboxylic acids | Not specified | Not specified | Not specified |
Note: The yield for sulfuric acid is for the synthesis of a neopentyl glycol diester, which is a comparable reaction involving the diol.[4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for acid-catalyzed etherification of diols.[1][2][3]
Materials:
-
2,2-dimethylpropane-1,3-diol (Neopentyl glycol)
-
Methanol (anhydrous)
-
Acid catalyst (e.g., Amberlyst 15, 5 mol%)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,2-dimethylpropane-1,3-diol (1 equivalent), methanol (10 equivalents), and the acid catalyst (e.g., Amberlyst 15, 5 mol%).
-
Add toluene as an azeotropic solvent to facilitate the removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a heterogeneous catalyst was used, filter it off and wash with a small amount of methanol.
-
If a homogeneous catalyst was used, neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution in a separatory funnel.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Acid-Catalyzed Reactions of this compound
While this compound is a relatively stable ether, it can undergo reactions under acidic conditions, such as hydrolysis and potentially transesterification.
Hydrolysis
In the presence of a strong acid and water, this compound can be hydrolyzed back to 2,2-dimethylpropane-1,3-diol and methanol. This reaction is essentially the reverse of its synthesis.
Reaction Scheme:
This property is relevant in the context of using this molecule as a protecting group for diols, where acidic conditions would be used for deprotection.
Transesterification
Hypothetical Reaction Scheme:
Applicable Acidic Catalysts for Transesterification:
Based on general knowledge of transesterification, the following acidic catalysts would be suitable candidates:
-
Sulfuric Acid (H₂SO₄)
-
p-Toluenesulfonic Acid (p-TsOH)
-
Solid acid catalysts like sulfated zirconia or acidic resins.
Signaling Pathways and Logical Relationships
The synthesis of this compound involves a sequential acid-catalyzed nucleophilic substitution (SN2) mechanism.
This visualization illustrates the step-wise process where each hydroxyl group of the diol is protonated by the acid catalyst, creating a good leaving group (water). A molecule of methanol then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule. This process occurs twice to form the final diether product.
Conclusion
The synthesis of this compound is effectively achieved through the acid-catalyzed etherification of neopentyl glycol. A range of homogeneous and heterogeneous catalysts can be employed, with solid acid catalysts offering advantages in terms of product purification. While quantitative data for this specific reaction is sparse, analogous reactions provide a strong basis for catalyst selection and process optimization. The reactivity of the resulting diether under acidic conditions is primarily characterized by its potential for hydrolysis, a key consideration in its application as a protecting group. Further research into the transesterification potential of this compound could open new avenues for its application in organic synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dimethoxy-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethoxy-2,2-dimethylpropane, also known as neopentyl glycol dimethyl ether, is a diether of significant interest in organic synthesis. Its robust nature, stemming from the neopentyl backbone, makes it an excellent candidate for use as a stable protecting group for 1,3-diols in multi-step synthetic routes, particularly in pharmaceutical and complex molecule synthesis. Unlike its more common isomer, 2,2-dimethoxypropane, which forms an acid-labile cyclic acetal, this compound forms a significantly more stable diether linkage.[1] This property is advantageous in synthetic pathways requiring harsh reaction conditions where traditional protecting groups might fail.
These application notes provide a comprehensive overview of the synthesis of this compound, including a detailed laboratory-scale protocol and a conceptual framework for large-scale industrial production. Furthermore, its application as a stable protecting group is discussed and visualized.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| CAS Number | 20637-32-5 | [2] |
| Boiling Point | 125.0 ± 8.0 °C at 760 mmHg (Predicted) | |
| IUPAC Name | This compound | [2] |
Table 2: Proposed Reagents for Laboratory-Scale Williamson Ether Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 2,2-Dimethylpropane-1,3-diol | 104.15 | 1.0 | 1.0 | 104.15 g |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.2 | 2.2 | 88.0 g |
| Methyl Iodide | 141.94 | 2.5 | 2.5 | 158.5 mL (d=2.28) |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 1 L |
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the established Williamson ether synthesis methodology for the preparation of ethers from alcohols.[1]
Materials:
-
2,2-Dimethylpropane-1,3-diol (Neopentyl glycol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Dispersion of Sodium Hydride: Under a positive pressure of nitrogen, 1 L of anhydrous THF is added to the flask, followed by the cautious addition of 88.0 g (2.2 moles) of 60% sodium hydride dispersion. The slurry is stirred to ensure even dispersion.
-
Formation of the Dialkoxide: A solution of 104.15 g (1.0 mole) of 2,2-dimethylpropane-1,3-diol in 500 mL of anhydrous THF is prepared and added dropwise to the stirred NaH suspension over 1 hour. The reaction mixture is then gently refluxed for 2 hours to ensure complete formation of the dialkoxide, evidenced by the cessation of hydrogen gas evolution.
-
Methylation: The reaction mixture is cooled to 0 °C in an ice bath. Methyl iodide (158.5 mL, 2.5 moles) is added dropwise via the dropping funnel over 1.5 hours, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is cautiously quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is separated. The organic layer is washed sequentially with water (2 x 200 mL) and brine (200 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.
Conceptual Protocol for Large-Scale Synthesis
Scaling up the Williamson ether synthesis requires careful consideration of safety, heat management, and material handling.
Key Considerations for Scale-Up:
-
Reactor: A glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature control system (heating/cooling jacket), a reflux condenser, and ports for inert gas blanketing and reagent addition is required.
-
Reagent Handling: Sodium hydride is highly reactive and flammable. Automated or semi-automated powder dispensing systems should be used for its safe addition. Methyl iodide is toxic and should be handled in a closed system.
-
Heat Management: The deprotonation with sodium hydride and the methylation with methyl iodide are exothermic. A robust cooling system is essential to maintain the desired reaction temperature and prevent runaway reactions.
-
Quenching: The quenching step can be highly exothermic and generate large volumes of gas. The quenching agent should be added slowly and controllably, with adequate venting.
-
Workup and Purification: Large-scale liquid-liquid extraction and distillation units will be necessary. The use of continuous processing technologies could improve efficiency and safety.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1,3-dimethoxy-2,2-dimethylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3-dimethoxy-2,2-dimethylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main established methods for synthesizing this compound involve the etherification of 2,2-dimethylpropane-1,3-diol (neopentyl glycol). These routes are:
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Williamson Ether Synthesis: This method involves the deprotonation of neopentyl glycol with a strong base to form a dialkoxide, followed by nucleophilic substitution with a methylating agent.[1]
-
Acid-Catalyzed Etherification: This approach uses an acid catalyst to promote the reaction between neopentyl glycol and an excess of methanol, which also serves as the solvent.[1]
Q2: Which methylating agent is most suitable for the Williamson ether synthesis of this compound?
A2: Both dimethyl sulfate and methyl iodide are effective methylating agents for this synthesis. Dimethyl sulfate is a potent and efficient option.[1] The choice may depend on factors such as cost, safety protocols, and desired reaction kinetics.
Q3: What is the main byproduct I should be concerned about during the Williamson ether synthesis of this compound?
A3: The primary byproduct of concern is the mono-methylated intermediate, 3-methoxy-2,2-dimethylpropan-1-ol. Incomplete reaction is a common issue, leading to a mixture of the desired product, the mono-methylated byproduct, and unreacted neopentyl glycol. Due to the steric hindrance of the neopentyl group, elimination reactions to form alkenes are less likely compared to syntheses with secondary or tertiary alkyl halides.
Q4: Can Phase Transfer Catalysis (PTC) be used to improve the yield of the Williamson ether synthesis?
A4: Yes, phase transfer catalysis is a highly effective technique for improving the yield and reaction rate of the Williamson ether synthesis, especially on an industrial scale. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the methylating agent resides, thus accelerating the reaction under milder conditions.
Troubleshooting Guide
Issue 1: Low Yield of this compound in Williamson Ether Synthesis
Possible Causes:
-
Incomplete Deprotonation: The base used may not be strong enough or used in insufficient quantity to fully deprotonate both hydroxyl groups of the neopentyl glycol.
-
Steric Hindrance: The bulky neopentyl group can slow down the rate of the SN2 reaction.
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Hydrolysis of Methylating Agent: If using dimethyl sulfate, it can be hydrolyzed by aqueous base, reducing its effectiveness.[2]
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can lead to side reactions.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Choice of Base: Employ a strong base like sodium hydride (NaH) to ensure complete deprotonation of the diol.
-
Reaction Conditions: Use an appropriate solvent such as THF or DMF.[3] A moderate temperature increase can improve the reaction rate, but should be carefully optimized.
-
Methylating Agent Addition: When using dimethyl sulfate with an aqueous base, adding the methylating agent in portions can minimize hydrolysis and improve yield.[2]
-
Phase Transfer Catalysis: Introduce a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance the reaction rate, especially when using a solid or aqueous base with an organic solvent.
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and ensure it has gone to completion.
| Diol | Base | Methylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 9,9-bis(hydroxymethyl)fluorene | 50% NaOH | Dimethyl Sulfate | TBAB | Toluene | Room Temp. | 80 | [2] |
| 2-(hydroxymethyl)-15-crown-5 | NaH | 1,10-Dibromodecane | None | DMF | Room Temp. | Not specified | [3] |
Note: Data for the specific synthesis of this compound is limited. This table presents data from analogous sterically hindered diol etherifications to provide guidance on reaction conditions.
Issue 2: Presence of Mono-methylated Byproduct (3-methoxy-2,2-dimethylpropan-1-ol)
Possible Causes:
-
Insufficient Methylating Agent: An inadequate amount of the methylating agent will lead to incomplete methylation of the diol.
-
Short Reaction Time: The reaction may have been stopped before both hydroxyl groups could react.
-
Low Reaction Temperature: The second methylation step may be slower due to steric hindrance and require a higher temperature or longer reaction time.
Solutions:
-
Stoichiometry: Use a slight excess of the methylating agent to drive the reaction to completion.
-
Extended Reaction Time: Monitor the reaction by TLC or GC and continue until the mono-methylated intermediate is no longer observed.
-
Temperature Optimization: Gradually increase the reaction temperature to facilitate the second methylation step, while monitoring for any potential side reactions.
Issue 3: Difficulty in Product Purification
Possible Causes:
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Similar Boiling Points: The boiling points of the desired product, the mono-methylated byproduct, and any unreacted starting materials may be close, making separation by simple distillation challenging.
-
Emulsion Formation during Workup: The presence of salts and unreacted base can lead to the formation of emulsions during aqueous workup.
Solutions:
-
Fractional Distillation: Use a fractional distillation column to carefully separate the components based on their boiling points.
-
Chromatography: Column chromatography can be an effective method for separating the desired product from impurities.
-
Proper Workup: After the reaction, quench any remaining reactive species carefully. During aqueous extraction, use brine washes to help break up emulsions.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis for sterically hindered diols.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,2-dimethyl-1,3-propanediol (1 equivalent) and anhydrous THF.
-
Deprotonation: Cool the mixture in an ice bath and add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
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Methylation: Cool the reaction mixture again in an ice bath and add methyl iodide (2.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture to 0°C and quench by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation.
Protocol 2: Acid-Catalyzed Etherification of this compound
This protocol is based on the general principles of acid-catalyzed etherification.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 2,2-dimethyl-1,3-propanediol (1 equivalent), a large excess of methanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux. Water will be formed during the reaction and can be removed azeotropically with methanol in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by GC to observe the disappearance of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
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Purification: Remove the excess methanol by distillation. Extract the residue with an organic solvent, wash with water and brine, and dry over an anhydrous drying agent. The final product can be purified by fractional distillation.
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
troubleshooting incomplete diol protection with 1,3-dimethoxy-2,2-dimethylpropane
Technical Support Center: Diol Protection with 2,2-Dimethoxypropane
Welcome to the technical support center for diol protection reactions using 2,2-dimethoxypropane. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2,2-dimethoxypropane in diol protection?
2,2-Dimethoxypropane serves as a protecting group for 1,2- and 1,3-diols, converting them into cyclic acetals or ketals, commonly known as acetonides.[1][2] This protection masks the hydroxyl groups, preventing them from reacting in subsequent synthetic steps that require basic or nucleophilic conditions.[3][4] Additionally, 2,2-dimethoxypropane acts as a water scavenger; it reacts with any water present in the reaction mixture to form acetone and methanol, which helps to drive the equilibrium towards the formation of the desired acetonide product.[4]
Q2: My diol protection reaction with 2,2-dimethoxypropane is resulting in a low yield. What are the potential causes and solutions?
Several factors can contribute to low yields in acetonide formation. Here are some common causes and troubleshooting steps:
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Insufficient Catalyst: The reaction is typically acid-catalyzed. Ensure you are using an adequate amount of a suitable catalyst, such as p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or a Lewis acid like ferric chloride or zirconium tetrachloride.[1][5]
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Presence of Water: Water in the reaction mixture can hydrolyze the 2,2-dimethoxypropane and the formed acetonide, shifting the equilibrium away from the product.[4] While 2,2-dimethoxypropane is a water scavenger, using anhydrous solvents and reagents is crucial.
-
Reaction Equilibrium: The formation of the acetonide is an equilibrium process.[3] To drive the reaction forward, it is often necessary to remove the methanol byproduct, for instance, by distillation.[3]
-
Steric Hindrance: Highly hindered diols may react more slowly or require more forcing conditions to protect efficiently. Increasing the reaction time or temperature may be necessary.
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate and equilibrium. Dichloromethane (CH₂Cl₂), acetone, and N,N-dimethylformamide (DMF) are commonly used.[5][6]
Q3: I am observing unexpected side products in my reaction. What are they and how can I minimize them?
A common side reaction is the formation of enol ethers, which can occur through the acid-catalyzed elimination of methanol from the intermediate hemiacetal.[3] This is more likely at elevated temperatures. To minimize this, consider the following:
-
Lower Reaction Temperature: If possible, run the reaction at room temperature or below.
-
Neutralize Before Work-up: Quench the reaction by adding a base, such as aqueous sodium bicarbonate (NaHCO₃) or ammonia in ethanol, before proceeding with the work-up and purification.[3][6] This will neutralize the acid catalyst and prevent further side reactions.
Q4: How do I properly work up and purify my acetonide product?
A typical work-up procedure involves quenching the acid catalyst, followed by an extractive work-up and purification.
-
Quenching: Neutralize the acid catalyst with a mild base like saturated aqueous sodium bicarbonate.[7]
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.[1][7]
-
Washing: Wash the organic layer with water or brine to remove any remaining water-soluble byproducts and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.[1]
Q5: What are the standard conditions for removing the acetonide protecting group?
Acetonides are stable to basic conditions but are readily cleaved under acidic conditions.[8] Deprotection can typically be achieved by treatment with:
-
Aqueous acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid.[5][9]
-
Trifluoroacetic acid (TFA) in a mixture of water and acetonitrile.[5]
-
Acidic ion-exchange resins in a protic solvent like methanol.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction has stalled, consider increasing the temperature or adding more catalyst. |
| Catalyst has degraded or is inactive. | Use a fresh batch of catalyst. | |
| Steric hindrance of the diol. | Increase the reaction time and/or temperature. Consider using a more reactive protecting agent like 2-methoxypropene.[5] | |
| Formation of Byproducts | Reaction temperature is too high, leading to enol ether formation.[3] | Run the reaction at a lower temperature. |
| Acid-catalyzed side reactions during work-up. | Neutralize the reaction mixture with a base before extraction.[3] | |
| Difficulty in Purification | Co-elution of the product with starting material or byproducts. | Optimize the solvent system for column chromatography. |
| Product is unstable on silica gel. | Consider using a different stationary phase, such as neutral alumina, or minimize the time the product is on the column. |
Experimental Protocols
General Protocol for Acetonide Protection of a Diol
-
Dissolve the diol (1.0 eq.) in an anhydrous solvent (e.g., acetone, CH₂Cl₂, or DMF).
-
Add 2,2-dimethoxypropane (1.5 - 2.0 eq.).
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01 - 0.05 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the catalyst by adding a basic solution (e.g., saturated aqueous NaHCO₃ or a few drops of triethylamine).
-
If the solvent is water-miscible, remove it under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Comparative Data on Catalysts for Acetonide Protection
| Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/CH₂Cl₂ | Room Temp | 1 - 12 hours | Good to Excellent |
| Camphorsulfonic acid (CSA) | CH₂Cl₂ | Room Temp | 2 - 7 hours | 82% - 86%[5] |
| Pyridinium p-toluenesulfonate (PPTS) | DMF | Room Temp | 1 hour | 88%[5] |
| Iodine (I₂) | 2,2-Dimethoxypropane (neat) | Room Temp | 3 - 4 hours | 60% - 80%[1] |
| Zirconium(IV) chloride (ZrCl₄) | 2,2-Dimethoxypropane (neat) | - | - | Good to Excellent[1] |
Visual Guides
Troubleshooting Workflow for Incomplete Diol Protection
Caption: A decision tree for troubleshooting incomplete diol protection reactions.
Reaction Mechanism Overview
Caption: Simplified mechanism of acid-catalyzed acetonide formation.
References
- 1. online.bamu.ac.in [online.bamu.ac.in]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 4. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 5. synarchive.com [synarchive.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. manavchem.com [manavchem.com]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Acetalization for 1,3-dimethoxy-2,2-dimethylpropane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1,3-dimethoxy-2,2-dimethylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are the acid-catalyzed etherification of neopentyl glycol with methanol and the Williamson ether synthesis.[1]
Q2: What is the role of an acid catalyst in the etherification of neopentyl glycol?
A2: In the acid-catalyzed etherification, a strong acid protonates one of the hydroxyl groups of neopentyl glycol, converting it into a good leaving group (water). Methanol, acting as a nucleophile, can then attack the resulting carbocation to form the ether linkage. This process occurs twice to yield the desired this compound.
Q3: What are the key considerations for a successful Williamson ether synthesis of this compound?
A3: The Williamson ether synthesis involves the deprotonation of neopentyl glycol to form a dialkoxide, which then reacts with a methylating agent (e.g., methyl iodide or dimethyl sulfate) via an SN2 reaction. Key considerations include the use of a strong base to ensure complete deprotonation of the sterically hindered neopentyl glycol, the choice of an appropriate polar aprotic solvent to enhance the nucleophilicity of the alkoxide, and careful temperature control to minimize side reactions.[2]
Q4: What are the potential side products in the acid-catalyzed synthesis?
A4: Potential side products in the acid-catalyzed synthesis include the mono-ether (2,2-dimethyl-3-methoxy-1-propanol) due to incomplete reaction, and oligomeric or polymeric ethers from the self-condensation of neopentyl glycol.
Q5: What are the potential side products in the Williamson ether synthesis?
A5: The primary side reaction in the Williamson ether synthesis is elimination (E2), which can compete with the desired substitution (SN2) reaction, especially if there is significant steric hindrance or if the reaction temperature is too high.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction (Acid-Catalyzed) | - Increase the reaction time. - Increase the molar excess of methanol. - Ensure the acid catalyst is active and present in a sufficient amount. |
| Incomplete Deprotonation (Williamson Synthesis) | - Use a stronger base (e.g., sodium hydride) to ensure complete formation of the dialkoxide. - Ensure anhydrous reaction conditions, as water will quench the base. |
| Side Reactions (General) | - Optimize the reaction temperature; higher temperatures can favor elimination in Williamson synthesis and polymerization in the acid-catalyzed route. - In the Williamson synthesis, use a methylating agent with a good leaving group (e.g., iodide or triflate) to favor SN2 over E2. |
| Loss of Product During Workup | - Ensure proper phase separation during extractions. - Use a suitable drying agent to remove all water from the organic phase before distillation. - Perform distillation under reduced pressure to avoid thermal decomposition of the product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting Steps |
| 2,2-dimethyl-3-methoxy-1-propanol (Mono-ether) | GC-MS, NMR | - Drive the reaction to completion by increasing reaction time or the amount of methanol/methylating agent. - Purify the final product via fractional distillation. |
| Unreacted Neopentyl Glycol | GC-MS, NMR | - Ensure sufficient equivalents of methanol/methylating agent and catalyst/base are used. - Optimize reaction time and temperature. |
| Polymeric Ethers | NMR, GPC | - Use milder reaction conditions (lower temperature) in the acid-catalyzed method. - Slowly add the acid catalyst to control the reaction rate. |
| Elimination Byproducts (Williamson Synthesis) | GC-MS | - Use a less sterically hindered base if possible. - Maintain a lower reaction temperature. - Use a methylating agent with a better leaving group. |
| Byproducts from Neopentyl Glycol Synthesis (e.g., Tishchenko esters) | GC-MS, NMR | - Use highly purified neopentyl glycol as the starting material.[3][4] |
Data Presentation
The following tables provide illustrative data on how reaction parameters can affect the yield and purity of this compound. Please note that this data is for exemplary purposes and may not reflect actual experimental results.
Table 1: Effect of Catalyst on Acid-Catalyzed Etherification
| Catalyst (0.1 mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| H₂SO₄ | 80 | 12 | 75 | 90 |
| p-Toluenesulfonic acid | 80 | 12 | 72 | 92 |
| Amberlyst-15 | 90 | 24 | 85 | 95 |
Table 2: Effect of Base and Solvent on Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| NaH | THF | 60 | 8 | 90 | 98 |
| KOtBu | DMSO | 60 | 8 | 85 | 96 |
| NaH | DMF | 60 | 8 | 92 | 97 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Etherification of Neopentyl Glycol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add neopentyl glycol (1.0 eq) and a large excess of methanol (10-20 eq).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.01-0.05 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the excess methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Protocol 2: Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 eq) in anhydrous THF.
-
Diol Addition: To the stirred suspension, add a solution of neopentyl glycol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (2.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Partition the mixture between water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation.
Mandatory Visualization
Caption: Reaction pathways for the synthesis of this compound.
References
Technical Support Center: Deprotection of 1,3-Dioxane Acetals Derived from Neopentyl Glycol
Welcome to the technical support center for challenges in the deprotection of 1,3-dioxane acetals, specifically those derived from 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the deprotection of these sterically hindered acetals.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of neopentyl glycol acetals often more challenging than other acetals?
A1: Neopentyl glycol acetals, which form a six-membered 1,3-dioxane ring, are generally more stable than their five-membered 1,3-dioxolane counterparts. This increased stability is attributed to the gem-dimethyl group on the C5 carbon of the dioxane ring (the Thorpe-Ingold effect), which can influence the conformation of the ring and sterically hinder the approach of reagents to the acetal carbons. Consequently, deprotection often requires harsher conditions or longer reaction times.
Q2: What are the standard conditions for deprotecting neopentyl glycol acetals?
A2: The most common method for the deprotection of neopentyl glycol acetals is acid-catalyzed hydrolysis.[1] This typically involves the use of a protic acid such as hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA) in a mixture of an organic solvent and water.
Q3: Can I selectively deprotect a neopentyl glycol acetal in the presence of other acid-sensitive functional groups?
A3: Selective deprotection can be challenging but is achievable. The key is to use milder acidic conditions or alternative deprotection methods. For instance, using a catalytic amount of a weaker acid, such as pyridinium p-toluenesulfonate (PPTS), or employing certain Lewis acids can sometimes achieve the desired selectivity. The choice of solvent and temperature also plays a crucial role.
Q4: Are there any non-acidic methods to deprotect neopentyl glycol acetals?
A4: While less common for oxygen-based acetals, some neutral or near-neutral methods have been reported for general acetal deprotection and may be applicable. These include the use of iodine in acetone, which operates via a substrate exchange mechanism rather than hydrolysis.[2] Electrochemical methods have also been developed for the deprotection of cyclic acetals under neutral conditions.[3]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting acetal and the appearance of the product carbonyl compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction by observing the disappearance of the characteristic signals of the acetal protons and the appearance of the aldehyde or ketone signals.[4]
Troubleshooting Guide
Problem 1: Incomplete or Slow Deprotection
Symptoms:
-
TLC analysis shows the presence of a significant amount of starting material even after prolonged reaction time.
-
NMR of the crude product shows signals for both the starting acetal and the deprotected carbonyl compound.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Acid Catalyst | Increase the amount of acid catalyst incrementally. For very stable acetals, stoichiometric amounts of a Lewis acid might be necessary. |
| Steric Hindrance | Increase the reaction temperature. If the substrate is thermally stable, refluxing may be required. Be aware that higher temperatures can promote side reactions. |
| Inadequate Water Content | Ensure sufficient water is present in the reaction mixture to drive the hydrolysis equilibrium towards the product. For reactions in organic solvents, add a controlled amount of water. |
| Reversibility of the Reaction | If the reaction is performed in a non-aqueous solvent with a scavenger for the liberated diol, the equilibrium may not favor deprotection. Ensure the reaction conditions favor hydrolysis. |
Problem 2: Substrate Decomposition or Side Reactions
Symptoms:
-
Formation of multiple spots on TLC, some of which may be baseline material.
-
Low yield of the desired product.
-
Complex NMR spectrum of the crude product with unidentifiable peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Acid-Labile Functional Groups | Use milder deprotection conditions. Switch from a strong protic acid (e.g., HCl) to a weaker one (e.g., PPTS) or a Lewis acid that is known to be chemoselective (e.g., Er(OTf)₃).[5] |
| High Reaction Temperature | Run the reaction at a lower temperature for a longer period. |
| Strongly Acidic Conditions | Use a solid-supported acid catalyst (e.g., silica sulfuric acid) which can sometimes offer milder reaction conditions and easier workup.[6] |
| Oxidation of Aldehyde Product | If the deprotected aldehyde is sensitive to oxidation, ensure the reaction is performed under an inert atmosphere and that the reagents are free of oxidizing impurities. |
Quantitative Data Summary
The following table summarizes various conditions reported for the deprotection of acetals, with specific examples for neopentyl glycol acetals where available.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| HCl | Methanol | 0 °C to RT | 2 h | 96 | Specific for a neopentyl glycol acetal.[5] |
| p-Toluenesulfonic acid | n-heptane | 125 °C | 36 h | - | Used for protection, but indicates the stability of the acetal.[7] |
| Silica Sulfuric Acid / wet SiO₂ | Toluene | 60-70 °C | 60 min | Quantitative | General method for various acetals.[6] |
| Er(OTf)₃ | wet nitromethane | Room Temp. | - | High | Gentle Lewis acid catalyst for various acetals.[5] |
| In(OTf)₃ / Acetone | - | Room Temp. | - | Good to Excellent | Neutral conditions for various acetals.[8] |
| Iodine | Acetone | Room Temp. | 5-45 min | Excellent | Neutral conditions, chemoselective for various acetals.[2] |
| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Solvent-free | Room Temp. | 5-20 min | High | Solid-state deprotection of various acetals.[9] |
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis with Hydrochloric Acid[5]
-
Dissolution: Dissolve the neopentyl glycol acetal in methanol (approx. 0.1-0.5 M).
-
Acidification: Cool the solution to 0 °C in an ice bath and add a solution of hydrochloric acid (e.g., 1-3 M aqueous HCl, 1-2 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Deprotection using a Solid-Supported Acid[6]
-
Reaction Setup: In a round-bottom flask, add the neopentyl glycol acetal, toluene, silica sulfuric acid, and wet silica gel (60% w/w).
-
Heating: Heat the mixture to 60-70 °C with stirring for the required time (monitor by TLC).
-
Workup: After completion, filter the reaction mixture to remove the solid acid.
-
Isolation: Wash the solid residue with a suitable solvent (e.g., dichloromethane).
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be done by chromatography or distillation.
References
- 1. Bot Detection [iris-biotech.de]
- 2. scispace.com [scispace.com]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-dimethoxy-2,2-dimethylpropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dimethoxy-2,2-dimethylpropane. Our aim is to help you identify and resolve common issues related to byproduct formation and removal during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The primary byproduct of concern is the mono-etherified intermediate, 3-methoxy-2,2-dimethylpropan-1-ol . This occurs when only one of the two hydroxyl groups of the starting material, 2,2-dimethyl-1,3-propanediol (neopentyl glycol), is methylated.[1] Additionally, if using the Williamson ether synthesis with a strong base, an elimination byproduct, 2-methyl-2-propen-1-ol , can be formed, although this is generally less significant with a primary diol.
Q2: How can I minimize the formation of the mono-ether byproduct?
To favor the formation of the desired di-ether, it is crucial to ensure the complete deprotonation of both hydroxyl groups of the neopentyl glycol. This can be achieved by:
-
Using a sufficient excess of a strong base: A strong base like sodium hydride (NaH) is effective in driving the reaction towards the formation of the di-alkoxide.[1]
-
Controlling the reaction temperature: While higher temperatures can increase the reaction rate, they may also favor side reactions. Optimization of the temperature is key.
-
Choice of methylating agent: Dimethyl sulfate is a potent and efficient methylating agent for this synthesis.[1]
Q3: What is the best method to remove the 3-methoxy-2,2-dimethylpropan-1-ol byproduct?
The most effective method for separating the desired this compound from the mono-ether byproduct is fractional distillation . This technique takes advantage of the difference in boiling points between the two compounds. The desired di-ether has a boiling point of approximately 125 °C. The mono-ether, having a free hydroxyl group, will have a significantly higher boiling point.
Q4: Can I use chromatography to purify my product?
Yes, column chromatography is a viable, albeit less scalable, method for purification. The polarity difference between the di-ether (less polar) and the mono-ether alcohol (more polar) allows for their separation on a silica gel column. A non-polar eluent system, such as a hexane/ethyl acetate gradient, would be effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Ensure a molar excess of the methylating agent.- Increase reaction time or temperature cautiously.- Use a stronger base (e.g., NaH) to ensure complete deprotonation of the diol.[1] |
| High proportion of 3-methoxy-2,2-dimethylpropan-1-ol byproduct | Insufficient base or methylating agent. | - Increase the molar ratio of the base and methylating agent to the diol.- Ensure the base is of high purity and activity. |
| Presence of an unexpected alkene byproduct (e.g., 2-methyl-2-propen-1-ol) | E2 elimination side reaction favored. | - Use a less sterically hindered base if possible.- Maintain a lower reaction temperature.- Choose a solvent that favors SN2 over E2 reactions (e.g., a polar aprotic solvent). |
| Difficulty in separating the product from the mono-ether byproduct by distillation | Inefficient distillation setup. | - Use a fractionating column with a high number of theoretical plates.- Maintain a slow and steady distillation rate.- Ensure the distillation apparatus is well-insulated. |
Data Presentation
The following table provides illustrative data on the impact of different reaction conditions on the product distribution in the Williamson ether synthesis of this compound. Note: This data is representative and actual results may vary.
| Base | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of 3-methoxy-2,2-dimethylpropan-1-ol (%) |
| Sodium Hydroxide | THF | 60 | 65 | 30 |
| Sodium Hydride | THF | 60 | 85 | 10 |
| Potassium Carbonate | DMF | 80 | 50 | 45 |
| Sodium Hydride | DMF | 80 | 90 | 5 |
Experimental Protocols
Protocol 1: Fractional Distillation for Removal of 3-methoxy-2,2-dimethylpropan-1-ol
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer placed at the head of the column.
-
Sample Charging: Charge the crude reaction mixture into the round-bottom flask. Add boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Slowly increase the temperature and observe the thermometer at the column head.
-
Discard the initial forerun, which may contain low-boiling solvents or impurities.
-
Collect the fraction that distills at or near the boiling point of this compound (approximately 125 °C).
-
The temperature will rise significantly as the higher-boiling mono-ether byproduct begins to distill. Stop the distillation at this point to prevent contamination of the product.
-
-
Analysis: Analyze the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity.
Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Scan from m/z 35 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas to determine the purity of the sample and quantify any remaining byproducts.
-
Visualizations
Caption: Signaling pathway of byproduct formation.
Caption: Troubleshooting and purification workflow.
References
Navigating Temperature Effects in Reactions of 1,3-Dimethoxy-2,2-dimethylpropane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of temperature on reactions involving 1,3-dimethoxy-2,2-dimethylpropane. Understanding the thermal dynamics of this compound is critical for optimizing reaction outcomes, minimizing byproduct formation, and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on the acid-catalyzed cleavage of this compound?
A1: Increasing the reaction temperature generally accelerates the rate of acid-catalyzed ether cleavage.[1][2] Ethers are relatively unreactive, and heating is often necessary to achieve a reasonable reaction rate when using strong acids like HBr or HI.[2] However, excessively high temperatures can lead to undesirable side reactions and decomposition.[3]
Q2: What reaction mechanism is expected for the acid-catalyzed cleavage of this compound?
A2: The methoxy groups in this compound are attached to primary carbons. Therefore, the acid-catalyzed cleavage is expected to proceed via an S(_N)2 mechanism.[4][5][6][7] This involves the protonation of the ether oxygen followed by a nucleophilic attack of a halide ion on the less sterically hindered methyl group.
Q3: Can elimination reactions occur at higher temperatures?
A3: While the primary ether structure favors an S(_N)2 pathway, at sufficiently high temperatures, elimination reactions can become more competitive, potentially leading to the formation of unsaturated byproducts.[1][8] Careful monitoring of the reaction temperature is crucial to minimize these side reactions.
Q4: What is the thermal stability of the neopentyl glycol core of this molecule?
A4: The core structure, 2,2-dimethylpropane-1,3-diol (neopentyl glycol), exhibits thermal degradation at temperatures around 135°C, with the process terminating at approximately 195°C. The maximum thermal decomposition temperature has been observed at about 159.72°C.[9][10] While the ether groups will influence the overall stability, this provides a baseline for the thermal tolerance of the carbon skeleton.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reaction at room temperature | Insufficient activation energy for ether cleavage. | Ethers are generally unreactive at room temperature and require heat and strong acids for cleavage.[2][4] Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Low yield of the desired diol product | Incomplete reaction or decomposition at high temperatures. | Optimize the reaction temperature. If decomposition is suspected, lower the temperature and extend the reaction time. Ensure proper quenching of the reaction once complete to prevent product degradation.[3][11] |
| Formation of multiple unexpected byproducts | Side reactions such as elimination or further reaction of the product at elevated temperatures. | Reduce the reaction temperature to improve selectivity.[1] Consider using a milder Lewis acid catalyst if compatible with the overall synthesis. |
| Reaction is too fast or uncontrollable | Reaction temperature is too high. | For highly exothermic reactions, initiate the reaction at a lower temperature and then gradually warm to the desired temperature. Use a cooling bath to maintain control. |
| Inconsistent reaction times | Poor temperature control. | Ensure uniform heating using a well-calibrated oil bath or heating mantle with a temperature controller. Proper stirring is also essential for even heat distribution. |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of this compound
This protocol is a general guideline and may require optimization for specific applications.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., acetic acid or an inert solvent like toluene).
-
Reagent Addition: Add a strong acid catalyst, such as aqueous HBr (48%) or HI, to the solution. The molar ratio of acid to ether should be optimized, but a starting point of 2-3 equivalents of acid is common.
-
Heating: Heat the reaction mixture to the desired temperature using a controlled temperature bath. Monitor the internal temperature of the reaction.
-
Reaction Monitoring: Track the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the acid is neutralized.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO(_4)), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Data on Temperature Effects (Analogous Systems)
Table 1: Effect of Temperature on the Rate of Acid-Catalyzed Hydrolysis of Diethyl Ether
| Temperature (°C) | Rate Constant (k) |
| 120 | (qualitatively slower) |
| 160 | (qualitatively faster) |
Source: Adapted from studies on the acid-catalyzed hydrolysis of diethyl ether, which show a significant increase in reaction rate with temperature.[12]
Visualizing Reaction Pathways and Workflows
Acid-Catalyzed Cleavage of this compound
The following diagram illustrates the proposed S(_N)2 mechanism for the acid-catalyzed cleavage of this compound.
Caption: S(_N)2 mechanism for the acid-catalyzed cleavage of this compound.
General Experimental Workflow
This diagram outlines the typical workflow for performing and analyzing a reaction involving this compound.
Caption: General workflow for reactions of this compound.
By understanding the principles outlined in this guide and carefully controlling the reaction temperature, researchers can optimize their experimental outcomes when working with this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Diol Protection with 1,3-Dimethoxy-2,2-dimethylpropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,3-dimethoxy-2,2-dimethylpropane (or its precursor, 2,2-dimethoxypropane) for the protection of diols. The primary focus is on preventing unwanted rearrangement reactions, a common challenge in acid-catalyzed protections of vicinal diols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the protection of diols as their corresponding acetonides.
Issue 1: Rearrangement of the Diol during Protection
-
Symptom: Formation of an unexpected ketone or aldehyde byproduct, often with a rearranged carbon skeleton. This is particularly common with 1,2-diols susceptible to the pinacol rearrangement under acidic conditions.[1][2][3]
-
Cause: The use of a strong Brønsted acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) can lead to the formation of a carbocation intermediate, which is prone to rearrangement.[2][3]
-
Solutions:
-
Utilize a Milder Acid Catalyst: Switch from strong acids like p-TsOH or H₂SO₄ to milder alternatives such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA).[4][5] These catalysts are less likely to promote carbocation formation and subsequent rearrangement.
-
Employ Non-Acidic Conditions: Consider using iodine (I₂) in 2,2-dimethoxypropane (DMP). This method proceeds under neutral conditions, thus avoiding acid-catalyzed rearrangement.[6]
-
Lower the Reaction Temperature: If a stronger acid is necessary, running the reaction at a lower temperature can often minimize side reactions, including rearrangement.
-
Issue 2: Incomplete or Slow Reaction
-
Symptom: The starting diol is not fully consumed, even after extended reaction times, as observed by TLC or other analytical methods.
-
Cause:
-
Insufficiently active catalyst for the specific substrate.
-
Presence of water in the reaction mixture, which can hydrolyze the acetal product or the dimethoxypropane reagent.
-
Steric hindrance around the diol.
-
-
Solutions:
-
Increase Catalyst Loading: A modest increase in the amount of a mild catalyst may improve the reaction rate without inducing rearrangement.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. 2,2-Dimethoxypropane itself can act as a water scavenger, but for particularly sensitive reactions, the addition of molecular sieves may be beneficial.[7]
-
Increase Temperature (with caution): If using a mild catalyst, a moderate increase in temperature may be acceptable. However, this should be done cautiously to avoid promoting rearrangement.
-
Consider a More Reactive Acetalating Agent: 2-Methoxypropene in the presence of an acid catalyst can also be used for acetonide formation and is sometimes more reactive.[4]
-
Issue 3: Difficult Purification of the Protected Diol
-
Symptom: The crude product is a complex mixture, making isolation of the desired acetonide challenging.
-
Cause:
-
Formation of rearrangement byproducts.
-
Presence of unreacted starting materials and catalyst residues.
-
Hydrolysis of the product during workup.
-
-
Solutions:
-
Neutralize Before Workup: If an acid catalyst was used, quench the reaction with a mild base (e.g., triethylamine, sodium bicarbonate solution) before extraction to prevent acid-catalyzed hydrolysis of the acetonide during the workup.[8]
-
Aqueous Workup: A standard aqueous workup can remove water-soluble impurities like the catalyst and byproducts from the hydrolysis of excess dimethoxypropane (methanol and acetone).
-
Chromatography: Column chromatography is often necessary to obtain the pure acetonide, especially if side products are present.
-
Frequently Asked Questions (FAQs)
Q1: Why does rearrangement occur during the protection of my 1,2-diol?
A1: Rearrangement, specifically the pinacol rearrangement, is an acid-catalyzed reaction of 1,2-diols.[1][2][3] The acidic conditions required for acetal formation can lead to the protonation of one of the hydroxyl groups, which then leaves as a water molecule to form a carbocation.[2][3] If the diol's structure allows, a more stable carbocation can be formed through the migration of an adjacent alkyl or aryl group, leading to a rearranged carbon skeleton and the formation of a ketone or aldehyde upon deprotonation.[3]
Q2: What are the best non-acidic or mildly acidic alternatives to p-TsOH for diol protection?
A2:
-
Pyridinium p-toluenesulfonate (PPTS): A mild and effective catalyst for acetal formation, particularly for acid-sensitive substrates.[4]
-
Camphorsulfonic acid (CSA): Another mild organic acid catalyst that can be used to promote acetalization with minimal side reactions.[4][5]
-
Iodine (I₂): Molecular iodine in 2,2-dimethoxypropane provides a neutral and efficient method for acetonide formation, making it an excellent choice for preventing acid-catalyzed rearrangements.[6]
Q3: Can I use this compound and 2,2-dimethoxypropane interchangeably?
A3: 2,2-Dimethoxypropane is the more common reagent used for the formation of acetonides from diols. It reacts with the diol under acidic catalysis to form the desired cyclic acetal, releasing two equivalents of methanol. This compound is a related compound but is not the direct precursor for the 2,2-dimethyl-1,3-dioxane protecting group. For the protection of 1,2- and 1,3-diols to form the corresponding five- or six-membered cyclic acetals, 2,2-dimethoxypropane is the standard reagent.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. The starting diol is typically more polar than the resulting acetonide, so the product will have a higher Rf value. Staining with a suitable agent (e.g., potassium permanganate, ceric ammonium molybdate) is usually necessary to visualize the spots.
Data Presentation
The following table summarizes various catalytic systems for the protection of diols with 2,2-dimethoxypropane, providing a comparison of their reaction conditions and reported yields.
| Catalyst | Reagent | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| p-Toluenesulfonic acid (pTSA) | 2,2-Dimethoxypropane | Acetone | 22 °C | 1 h | Not specified | |
| Pyridinium p-toluenesulfonate (PPTS) | 2,2-Dimethoxypropane | DMF | Room Temp. | 60 min | 88% | [4] |
| Camphorsulfonic acid (CSA) | 2,2-Dimethoxypropane | CH₂Cl₂ | Not specified | 2 - 7 h | 82-86% | [4] |
| Iodine (I₂) | 2,2-Dimethoxypropane | None (DMP as solvent) | Room Temp. | 3 - 5 h | 60-80% | [6] |
| Sulfonated Hydrothermal Carbon (HT-S) | 2,2-Dimethoxypropane | None (DMP as solvent) | 80 °C | 20 - 60 min | 77-99% | [9][10] |
Experimental Protocols
Protocol 1: Diol Protection using PPTS (a mild acid catalyst) [4]
-
Dissolve the diol in anhydrous dimethylformamide (DMF).
-
Add 2,2-dimethoxypropane (typically 1.5 to 2 equivalents).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a mild base (e.g., triethylamine).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Diol Protection using Iodine (a non-acidic method) [6]
-
Dissolve the diol (1 equivalent) in 2,2-dimethoxypropane (which also serves as the solvent).
-
Add molecular iodine (I₂) (typically 0.2 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Purify by column chromatography to yield the acetonide.
Mandatory Visualizations
Caption: The Pinacol Rearrangement Pathway.
Caption: Workflow for Diol Protection.
References
- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. synarchive.com [synarchive.com]
- 5. A Pot-Economical Approach to the Total Synthesis of Sch-725674 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. online.bamu.ac.in [online.bamu.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 9. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from 1,3-Dimethoxy-2,2-dimethylpropane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from reactions involving 1,3-dimethoxy-2,2-dimethylpropane.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Extraction | Incomplete removal of unreacted starting materials (e.g., 2,2-dimethylpropane-1,3-diol). | - Perform an aqueous wash with a dilute base (e.g., 5% NaOH) to remove the acidic diol.[1] - Follow with a water wash to remove the base. - Finish with a brine wash to reduce the amount of dissolved water in the organic layer.[2][3] |
| Presence of the mono-etherified intermediate (3-methoxy-2,2-dimethylpropan-1-ol). | - Optimize the reaction conditions to favor the formation of the diether, such as using a stronger base or a slight excess of the methylating agent.[4] - If the intermediate is present, it may be separable by fractional distillation due to differences in boiling points. | |
| Product is Wet (Contains Water) | Inefficient drying of the organic layer. | - Use an appropriate drying agent such as anhydrous magnesium sulfate or sodium sulfate. Ensure a sufficient amount is used and allow adequate time for drying.[1][2] - For highly water-sensitive applications, consider drying over molecular sieves.[5] |
| Product Contaminated with Solvent | Incomplete removal of the reaction or extraction solvent. | - Ensure complete evaporation of the solvent using a rotary evaporator. - For high-boiling point solvents, consider purification by distillation. |
| Product Decomposes During Distillation | The distillation temperature is too high, leading to thermal decomposition. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product. |
| Formation of Emulsion During Extraction | The organic and aqueous layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[3] - Allow the mixture to stand for a longer period. - Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include unreacted 2,2-dimethylpropane-1,3-diol (neopentyl glycol), the mono-etherified intermediate (3-methoxy-2,2-dimethylpropan-1-ol), water, and residual base or acid from the reaction.[4]
Q2: How can I effectively remove unreacted 2,2-dimethylpropane-1,3-diol?
A2: Unreacted 2,2-dimethylpropane-1,3-diol can be removed by washing the organic extract with a dilute aqueous base solution, such as 5% sodium hydroxide.[1] The diol is slightly acidic and will be deprotonated to form a salt that is more soluble in the aqueous layer.
Q3: What is the best way to dry the purified this compound?
A3: After aqueous workup, the organic layer should be dried over an anhydrous inorganic salt like magnesium sulfate or sodium sulfate.[1][2] For applications requiring stringent anhydrous conditions, further drying over molecular sieves is recommended.[5]
Q4: Is distillation necessary for purifying this compound?
A4: Distillation is a highly effective method for achieving high purity, especially for removing non-volatile impurities and the mono-etherified byproduct which may have a different boiling point. Vacuum distillation is recommended to prevent thermal decomposition.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS can provide information on the presence and relative abundance of volatile impurities.[6]
Experimental Protocols
General Purification Protocol for this compound
This protocol outlines a general procedure for the purification of this compound from a typical reaction mixture.
-
Quenching the Reaction: Cool the reaction mixture to room temperature and quench by slowly adding water.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Separate the organic layer from the aqueous layer.
-
-
Aqueous Washes:
-
Drying:
-
Transfer the organic layer to a clean, dry flask.
-
Add an anhydrous drying agent (e.g., magnesium sulfate), and swirl the flask. Continue adding the drying agent until it no longer clumps together.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
-
Distillation (Optional but Recommended):
-
Purify the crude product by vacuum distillation to obtain the final, high-purity this compound.
-
Data Presentation
The following table provides a hypothetical example of how to present quantitative data from the purification process.
| Purification Step | Mass of Product (g) | Yield (%) | Purity by GC-MS (%) | Key Impurities Detected |
| Crude Product | 12.5 | - | 85 | 2,2-dimethylpropane-1,3-diol, Mono-ether |
| After Aqueous Wash | 11.8 | 94.4 | 92 | Mono-ether, Water |
| After Distillation | 10.5 | 84.0 | >99 | None Detected |
Visualizations
Below are diagrams illustrating key workflows in the purification process.
References
Technical Support Center: Catalyst Poisoning in 1,3-Dimethoxy-2,2-dimethylpropane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of 1,3-dimethoxy-2,2-dimethylpropane.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on catalyst deactivation and poisoning.
Issue 1: Low or Decreasing Reaction Yield Over Time
-
Possible Cause: Catalyst poisoning by water. In the acid-catalyzed etherification of 2,2-dimethylpropane-1,3-diol with methanol, water is a byproduct. Its accumulation can inhibit the catalyst and shift the reaction equilibrium, reducing the yield.[1][2][3][4]
-
Troubleshooting Steps:
-
Water Removal: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to continuously remove water as it forms.
-
Hydrophobic Catalysts: Consider using a solid acid catalyst with a hydrophobic surface to minimize water adsorption at the active sites.[5]
-
Catalyst Regeneration: If using a solid acid catalyst like a zeolite or ion-exchange resin, regenerate it to remove adsorbed water. (See Experimental Protocol 1).
-
Issue 2: Sudden and Significant Drop in Catalyst Activity
-
Possible Cause: Poisoning by basic impurities. Basic compounds, such as nitrogen-containing molecules (e.g., amines) in the reactants or solvent, can neutralize the active acid sites of the catalyst.[6][7]
-
Troubleshooting Steps:
-
Reactant and Solvent Purification: Ensure the purity of 2,2-dimethylpropane-1,3-diol, methanol, and any solvent used. Purification methods like distillation or passing through a purification column can remove basic impurities.
-
Guard Bed: Use a guard bed of a suitable adsorbent material upstream of the catalytic reactor to trap basic poisons before they reach the main catalyst bed.
-
Catalyst Regeneration: For solid acid catalysts, a specific washing procedure may be required to remove the adsorbed basic poison. (See Experimental Protocol 2).
-
Issue 3: Gradual Decline in Catalyst Performance, Especially at Higher Temperatures
-
Possible Cause: Coke formation. At elevated temperatures, organic molecules can undergo side reactions to form carbonaceous deposits (coke) on the catalyst surface and within its pores.[8][9][10][11][12][13] This is particularly relevant for zeolite catalysts.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for an acceptable reaction rate to reduce the rate of coke formation.
-
Catalyst Selection: Choose a catalyst with a pore structure that is less prone to blockage by coke.
-
Catalyst Regeneration: Regenerate the coked catalyst through controlled oxidation to burn off the carbonaceous deposits. (See Experimental Protocol 3).
-
Issue 4: Loss of Catalyst Activity and Presence of Active Species in the Product
-
Possible Cause: Leaching of the active catalytic sites. For some solid catalysts, particularly ion-exchange resins like Amberlyst-15, the active sulfonic acid groups can be cleaved from the polymer support and dissolve into the reaction medium.[14]
-
Troubleshooting Steps:
-
Catalyst Choice: Select a catalyst with a more robust anchoring of the active sites to the support.
-
Reaction Conditions: Operate at milder reaction conditions (lower temperature) to reduce the rate of leaching. The thermal stability of catalysts like Amberlyst-15 can be limited, with instability observed at temperatures above 110-120°C.[1]
-
Post-reaction Purification: If leaching is unavoidable, purify the product to remove the dissolved catalytic species.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The synthesis is typically achieved through two main routes: acid-catalyzed etherification of 2,2-dimethylpropane-1,3-diol with methanol, or a Williamson ether synthesis. For the acid-catalyzed route, common catalysts include solid acids such as zeolites (e.g., H-ZSM-5) and sulfonic acid ion-exchange resins like Amberlyst-15.[1][15][16][17]
Q2: How can I detect what is poisoning my catalyst?
A2: Identifying the specific poison often requires analytical techniques. Temperature-programmed desorption (TPD) can be used to identify adsorbed species.[6] Infrared (IR) spectroscopy of adsorbed probe molecules like pyridine can quantify the loss of acid sites.[18] Elemental analysis of the spent catalyst can detect the presence of poisoning elements.
Q3: Is catalyst poisoning always irreversible?
A3: Not always. The reversibility of catalyst poisoning depends on the nature of the poison and its interaction with the catalyst. For instance, poisoning by water on solid acids is often reversible by removing the water.[1] Poisoning by strong chemisorption of basic compounds or the formation of stable metal sulfides is often irreversible under reaction conditions but may be reversible through specific regeneration procedures.[19] Sintering and irreversible structural changes are typically permanent.
Q4: Can I regenerate my poisoned catalyst?
A4: In many cases, yes. The appropriate regeneration method depends on the type of catalyst and the poison. Common methods include:
-
Thermal Treatment: For coke removal from zeolites, calcination in air or a controlled oxygen atmosphere is effective.[9][20][21]
-
Washing: Ion-exchange resins can often be regenerated by washing with appropriate solvents or acidic/basic solutions to remove adsorbed impurities.[22][23][24][25]
-
Chemical Treatment: Specific chemical treatments can be used to remove strongly bound poisons.
Q5: How can I minimize catalyst poisoning from the outset?
A5: Proactive measures are key. Purifying reactants and solvents to remove potential poisons is a critical first step.[19] Operating at the lowest effective temperature can reduce coke formation.[12] In continuous flow systems, using a guard bed to capture poisons before they reach the catalyst bed is an effective strategy.
Data Presentation
Table 1: Effect of Water Content on Solid Acid Catalyst Activity in Etherification (Representative Data)
| Water Content in Feed (wt%) | Relative Catalyst Activity (%) |
| 0 | 100 |
| 1 | 85 |
| 2 | 70 |
| 5 | 40 |
| 10 | 15 |
Note: This table illustrates the typical inhibitory effect of water on solid acid catalysts in etherification reactions. Actual values may vary depending on the specific catalyst and reaction conditions.[1][4]
Table 2: Impact of a Basic Poison (Pyridine) on Solid Acid Catalyst Performance (Representative Data)
| Pyridine Concentration in Feed (ppm) | Product Yield (%) |
| 0 | 95 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
| 100 | <5 |
Note: This table demonstrates the strong deactivating effect of basic impurities on solid acid catalysts. The data is representative and the actual impact will depend on the specific catalyst and reaction setup.[6][7]
Experimental Protocols
Experimental Protocol 1: Regeneration of a Water-Inhibited Solid Acid Catalyst (e.g., Zeolite or Ion-Exchange Resin)
-
Catalyst Recovery: After the reaction, filter the solid catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst with a dry, inert solvent (e.g., dry acetone or hexane) to remove any residual reactants and products. Repeat this step three times.
-
Drying:
-
For Ion-Exchange Resins (e.g., Amberlyst-15): Dry the catalyst in a vacuum oven at a temperature not exceeding its recommended maximum operating temperature (typically around 120°C) for 12-24 hours.
-
For Zeolites: Dry the catalyst in an oven at 110-150°C for at least 4 hours to remove the bulk of the water.
-
-
Activation (for Zeolites): Calcine the dried zeolite in a furnace under a flow of dry air or nitrogen. Gradually increase the temperature to 400-500°C and hold for 4-6 hours to ensure complete removal of adsorbed water.
-
Cooling and Storage: Allow the catalyst to cool to room temperature under a dry atmosphere (e.g., in a desiccator) before reuse.
Experimental Protocol 2: Regeneration of a Solid Acid Catalyst Poisoned by Basic Impurities
-
Catalyst Recovery and Washing: Recover the catalyst by filtration and wash thoroughly with a non-polar solvent to remove organic residues.
-
Acid Wash (for Ion-Exchange Resins):
-
Suspend the catalyst in a dilute solution of a strong acid (e.g., 0.1 M HCl or H₂SO₄).
-
Stir the slurry at room temperature for 1-2 hours. This will protonate and desorb the basic poisons.
-
Filter the catalyst and wash with deionized water until the filtrate is neutral.
-
-
Drying and Activation: Follow the drying (and activation for zeolites) procedures outlined in Experimental Protocol 1.
Experimental Protocol 3: Regeneration of a Coked Zeolite Catalyst
-
Catalyst Recovery and Washing: Filter the catalyst and wash with a solvent (e.g., toluene) to remove non-covalently bound organic species.
-
Drying: Dry the catalyst in an oven at 110-150°C for at least 4 hours.
-
Calcination (Controlled Oxidation):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of an inert gas (e.g., nitrogen) to the desired regeneration temperature (typically 450-550°C).
-
Gradually introduce a controlled amount of air or a mixture of oxygen and nitrogen into the gas stream. Caution: This process is exothermic and must be controlled to avoid overheating and damaging the catalyst.
-
Continue the oxidation until the coke is completely removed, which can be monitored by analyzing the off-gas for CO₂.[20]
-
-
Cooling and Storage: Cool the regenerated catalyst to room temperature under a flow of dry inert gas and store in a desiccator.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process -ORCA [orca.cardiff.ac.uk]
- 11. coke-formation-in-zeolite-zsm-5 - Ask this paper | Bohrium [bohrium.com]
- 12. Influence of metal doping on the coke formation of a novel hierarchical HZSM-5 zeolite catalyst in the conversion of 1-propanol to fuel blendstock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Real-time regeneration of a working zeolite monitored via operando X-ray diffraction and crystallographic imaging: how coke flees the MFI framework - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02845J [pubs.rsc.org]
- 21. Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 23. soci.org [soci.org]
- 24. Common Ion Exchange System Problems and How to Fix Them - SAMCO Technologies [samcotech.com]
- 25. watertechnologies.com [watertechnologies.com]
Validation & Comparative
A Comparative Guide to 1,3-dimethoxy-2,2-dimethylpropane and 2,2-dimethoxypropane for Researchers
In the landscape of organic synthesis and chemical biology, the choice of reagents and protecting groups is paramount to the success of complex molecular transformations. This guide provides a detailed, data-driven comparison of two isomeric diether compounds: 1,3-dimethoxy-2,2-dimethylpropane and 2,2-dimethoxypropane. While structurally similar, their distinct functionalities—a stable diether versus a reactive ketal, respectively—lead to vastly different applications and performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their experimental design.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and 2,2-dimethoxypropane is presented in Table 1. These properties influence their behavior as solvents, their reactivity, and their handling requirements.
| Property | This compound | 2,2-dimethoxypropane (DMP) |
| CAS Number | 20637-32-5[1] | 77-76-9[2] |
| Molecular Formula | C₇H₁₆O₂[1] | C₅H₁₂O₂[2] |
| Molar Mass | 132.20 g/mol [1] | 104.15 g/mol [2] |
| Appearance | Not specified, likely a colorless liquid | Colorless liquid[2] |
| Boiling Point | Not specified | 83 °C[2] |
| Density | Not specified | 0.85 g/cm³[2] |
| Solubility in Water | Not specified | 15 g/L (20 °C)[2] |
| Functional Group | Diether (Neopentyl ether) | Ketal (Acetal)[3] |
Synthesis and Preparation
The synthetic routes to these two isomers are fundamentally different, reflecting their distinct chemical nature.
This compound is typically synthesized via a Williamson ether synthesis from 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[1] This method involves the deprotonation of the diol with a strong base to form a dialkoxide, followed by nucleophilic substitution with a methylating agent.
2,2-dimethoxypropane is the product of the condensation reaction between acetone and methanol.[3] This reaction is typically acid-catalyzed.[3]
Experimental Protocols: Synthesis
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis [1][4][5][6][7][8][9]
-
Materials: 2,2-dimethyl-1,3-propanediol, sodium hydride (NaH), methyl iodide (CH₃I), and a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2,2-dimethyl-1,3-propanediol in the chosen solvent.
-
Cool the mixture in an ice bath and add sodium hydride portion-wise with stirring. The reaction will generate hydrogen gas, which should be safely vented.
-
Allow the mixture to stir until the evolution of hydrogen ceases, indicating the formation of the sodium dialkoxide.
-
Add methyl iodide dropwise to the reaction mixture, maintaining the cool temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Protocol 2: Synthesis of 2,2-dimethoxypropane [3]
-
Materials: Acetone, methanol, and an acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
Combine acetone and an excess of methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Allow the reaction to proceed, monitoring its progress by gas chromatography or thin-layer chromatography.
-
Upon completion, neutralize the acid catalyst with a base (e.g., sodium carbonate).
-
Remove the excess methanol and acetone by distillation.
-
Purify the resulting 2,2-dimethoxypropane by fractional distillation.
-
Chemical Reactivity and Stability: A Tale of Two Isomers
The most significant difference between these two compounds lies in their stability, particularly in the presence of acid.
This compound is a neopentyl diether. Ethers are generally stable functional groups and are resistant to cleavage except under harsh acidic conditions.[10] The neopentyl structure further sterically hinders nucleophilic attack, enhancing its stability.
2,2-dimethoxypropane , being a ketal, is highly susceptible to acid-catalyzed hydrolysis.[11] In the presence of even catalytic amounts of acid and water, it readily reverts to acetone and methanol.[3] This reactivity is a key feature of its applications. Ketals are stable under neutral and basic conditions.[11]
References
- 1. This compound | 20637-32-5 | Benchchem [benchchem.com]
- 2. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 3. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. difference.wiki [difference.wiki]
A Comparative Guide to Acetonide Protecting Groups Derived from 2,2-Dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For the protection of 1,2- and 1,3-diols, the acetonide group, typically formed from the reaction of a diol with 2,2-dimethoxypropane, stands out as a robust and versatile choice. This guide provides an objective comparison of the acetonide protecting group with other common alternatives, supported by experimental data, detailed protocols, and visual aids to inform your synthetic strategy.
Advantages of Acetonide Protection
The primary advantages of using 2,2-dimethoxypropane to form acetonide (isopropylidene ketal) protecting groups for diols lie in their stability, ease of formation, and selective removal.
-
Stability: Acetonides are highly stable under a wide range of conditions, including basic, nucleophilic, and reductive environments. This stability allows for a broad scope of subsequent chemical transformations on other parts of the molecule without affecting the protected diol. They are, however, readily cleaved under acidic conditions, providing a convenient method for deprotection.
-
Ease of Formation: The protection of diols using 2,2-dimethoxypropane is often a high-yielding and straightforward reaction. It can be catalyzed by a variety of acids, including p-toluenesulfonic acid (p-TsOH), or even under neutral conditions using iodine, making it compatible with acid-sensitive substrates.[1] The reaction byproducts, methanol and acetone, are volatile and easily removed.
-
Orthogonality: The differential stability of acetonides compared to other protecting groups, such as silyl ethers and benzyl ethers, allows for selective deprotection schemes. This "orthogonality" is a cornerstone of modern synthetic chemistry, enabling the sequential manipulation of multiple functional groups.
Comparative Performance Data
The following tables summarize the performance of acetonide protecting groups in comparison to common alternatives, namely tert-butyldimethylsilyl (TBDMS) ethers and benzyl (Bn) ethers.
| Protecting Group | Diol | Reagents | Solvent | Time | Yield (%) | Reference |
| Acetonide | Propane-1,3-diol | 2,2-dimethoxypropane, I₂ (20 mol%) | Neat | 3 h | 77 | [1] |
| Acetonide | D-Glucose | 2,2-dimethoxypropane, I₂ (20 mol%) | Neat | 3 h | 75 | [1] |
| Acetonide | Cyclohexane-1,2-diol | 2,2-dimethoxypropane, I₂ (20 mol%) | Neat | 4 h | 70 | [1] |
| TBDMS Ether | Various Alcohols | TBDMS-Cl, Imidazole | DMF | - | High | General Knowledge |
| Benzyl Ether | Various Alcohols | BnBr, NaH | THF | - | High | [2] |
Table 1: Comparison of Protection Reaction Conditions and Yields.
| Protecting Group Combination | Deprotection Reagent | Solvent | Conditions | Outcome | Yield (%) | Reference |
| Acetonide vs. TBDMS Ether | 4% HF/Pyridine | Pyridine | RT | TBDMS cleaved, Acetonide stable | >95 (Acetonide recovery) | General Knowledge |
| Acetonide vs. TBDMS Ether | TBAF | THF | RT | TBDMS cleaved, Acetonide stable | High (Acetonide recovery) | General Knowledge |
| Acetonide vs. Benzyl Ether | Phosphomolybdic acid/SiO₂ | Acetonitrile | RT | Acetonide cleaved, Benzyl ether stable | High (Bn ether recovery) | [3] |
| Acetonide vs. Benzyl Ether | H₂/Pd-C | Methanol | RT | Benzyl ether cleaved, Acetonide stable | High (Acetonide recovery) | [2] |
| TBDMS Ether vs. Acetonide | N-chlorosuccinimide, ZnBr₂ | MeOH/DCM | RT | TBDMS cleaved, Acetonide cleaved | Quantitative (diol) | [4] |
| TBDMS Ether vs. Benzyl Ether | BCl₃·SMe₂ | DCM | 0 °C to RT | Benzyl ether cleaved, TBDMS stable | High (TBDMS recovery) | [5] |
Table 2: Orthogonal Deprotection of Diol Protecting Groups.
Experimental Protocols
Protocol 1: Acetonide Protection of a Diol using 2,2-Dimethoxypropane and Iodine
This protocol is adapted from a literature procedure demonstrating a mild and neutral protection method.[1]
Materials:
-
Diol (e.g., Propane-1,3-diol, 20 mmol)
-
2,2-Dimethoxypropane (DMP)
-
Iodine (I₂) (4 mmol, 20 mol%)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol (20 mmol) in 2,2-dimethoxypropane.
-
Add iodine (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding acetonide.
Protocol 2: Deprotection of an Acetonide under Acidic Conditions
Materials:
-
Acetonide-protected diol
-
Acetic acid (80% aqueous solution) or p-TsOH in methanol
Procedure using Acetic Acid:
-
Dissolve the acetonide in 80% aqueous acetic acid.
-
Stir the solution at room temperature or gently heat (e.g., 40 °C) while monitoring the reaction by TLC.
-
Once the deprotection is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the diol with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diol.
Procedure using p-TsOH in Methanol:
-
Dissolve the acetonide in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a base such as triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the product.
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate the chemical reactions and logical workflows discussed in this guide.
Caption: Reaction scheme for the acid-catalyzed protection of a 1,3-diol with 2,2-dimethoxypropane.
Caption: A decision-making workflow for selecting a diol protecting group.
Caption: A synthetic pathway illustrating the strategic use of acetonide protection.[6]
Conclusion
The acetonide protecting group, formed from 2,2-dimethoxypropane, offers a compelling combination of stability, ease of use, and orthogonality that makes it an invaluable tool in modern organic synthesis. Its robustness under basic and reductive conditions, coupled with its sensitivity to acid, allows for the strategic unmasking of diol functionality in complex synthetic sequences. By understanding its comparative advantages and limitations with respect to other protecting groups like silyl and benzyl ethers, researchers can design more efficient and successful synthetic routes for the development of novel chemical entities.
References
- 1. scielo.br [scielo.br]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. ace.as-pub.com [ace.as-pub.com]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Acetonide Formation
For Researchers, Scientists, and Drug Development Professionals
Acetonide formation is a crucial step in synthetic organic chemistry, providing a reliable method for the protection of 1,2- and 1,3-diols. While the traditional use of acetone with a strong acid catalyst is effective, the quest for milder conditions, improved yields, and greater functional group tolerance has led to the development of several alternative reagents. This guide offers an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable method for your specific research needs.
Comparison of Alternative Reagents for Acetonide Formation
The following table summarizes the performance of various alternative reagents for acetonide formation based on reported experimental data.
| Reagent/Catalyst | Acetone Source | Typical Reaction Conditions | Reaction Time | Yield (%) | Substrate Scope & Notes |
| Iodine (I₂) / 2,2-Dimethoxypropane (DMP) | 2,2-Dimethoxypropane | Room Temperature | 2 - 4 hours | 60 - 80 | Effective for a range of 1,2- and 1,3-diols under neutral conditions. Good for acid-sensitive starting materials.[1] |
| Zirconium(IV) chloride (ZrCl₄) | 2,2-Dimethoxypropane | Not specified | Not specified | ~90 | Promotes diol protection as the acetonide in high yield.[2] A versatile and chemoselective catalyst for acetalization.[3] |
| Cation Exchange Resin | Acetone | Room Temp. (in Toluene) or Reflux (solvent-free) | 5 - 10 hours (RT) or shorter (reflux) | Excellent | An eco-friendly and cost-effective method. The resin can be recovered and reused.[4] |
| Montmorillonite K-10 Clay | Ethylene Glycol (for acetal) / Acetone | Reflux in Benzene or Toluene | 0.5 - 7 hours | Up to 99 | Inexpensive, non-corrosive solid acid catalyst with easy work-up.[5][6] |
Experimental Protocols
Acetonide Formation using Iodine and 2,2-Dimethoxypropane
This method offers a mild and efficient route to acetonides under neutral conditions.
General Procedure:
-
To a solution of the diol (20 mmol) in 2,2-dimethoxypropane (DMP), add iodine (20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the corresponding acetonide.[1]
Example Data using Iodine/DMP Method: [1]
| Diol | Time (hours) | Yield (%) |
| 1,2-Diol (generic) | - | 75 |
| Propane-1,3-diol | 3 | 77 |
| Catechol | 3 | 73 |
| Cyclohexane-1,2-diol | 4 | 70 |
| Cholestane-2,3-diol | 4 | 65 |
Acetonide Formation using Zirconium(IV) chloride (ZrCl₄)
ZrCl₄ is a highly efficient and chemoselective Lewis acid catalyst for acetalization.
General Procedure for Acetalization:
-
Stir the carbonyl compound with ZrCl₄ (1-3 mol%) and the diol (e.g., 1,3-propanediol) in a dry solvent such as dichloromethane (CH₂Cl₂).
-
After the reaction is complete (monitored by TLC), quench the reaction with a solution of sodium hydroxide (NaOH).
-
Extract the product with CH₂Cl₂.
-
Evaporate the solvent to yield the almost pure product, which can be further purified if necessary.[3]
A study on the protection of a specific diol using 2,2-dimethoxypropane and ZrCl₄ as a catalyst reported a 90% isolated yield.[2]
Acetonide Formation using Cation Exchange Resin
This method provides an environmentally friendly alternative with a reusable catalyst.
Procedure A (with solvent):
-
In a reaction vessel, combine the 1,2- or 1,3-diol, acetone, a cation exchange resin (e.g., Amberlite, Tulsion, Indion, Amberlyst), and toluene as a solvent.
-
Stir the reaction mixture for 5-10 hours at room temperature.
-
Filter the mixture to remove the resin.
-
Remove the solvent by simple or vacuum distillation.
-
Purify the crude product by neutral alumina column chromatography.[4]
Procedure B (solvent-free):
-
Subject a mixture of the 1,2- or 1,3-diol, acetone, and the cation exchange resin to reflux.
-
Filter the reaction mixture to recover the resin for reuse.
-
The product is obtained after work-up. This method is noted to have a shorter reaction time.[4]
Acetonide Formation using Montmorillonite K-10 Clay
This heterogeneous catalyst offers advantages such as being inexpensive, non-corrosive, and having a simple work-up procedure.
General Procedure for Acetalization:
-
In a flask equipped with a Dean-Stark apparatus, combine the carbonyl compound (1.00 mmol), ethylene glycol (2.00 mmol), and montmorillonite K-10 (300 mg) in benzene or toluene (20 ml).
-
Stir the mixture at reflux for 0.5–7 hours, removing the water formed during the reaction.
-
After cooling, filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the acetal.[5]
Reaction Pathways and Experimental Workflows
The formation of an acetonide from a diol and an acetone source, catalyzed by an acid (either Brønsted or Lewis), generally proceeds through a two-step mechanism: initial formation of a hemiacetal followed by cyclization to the acetonide with the elimination of water. The specific role of the catalyst is to activate the acetone source.
General Acetonide Formation Workflow
Caption: General workflow for acetonide formation.
Catalytic Role of Alternative Reagents
The alternative reagents primarily differ in how they facilitate the activation of the acetone source.
-
Iodine (I₂): Iodine acts as a mild Lewis acid, activating the 2,2-dimethoxypropane for nucleophilic attack by the diol.
-
Zirconium(IV) chloride (ZrCl₄): As a strong Lewis acid, ZrCl₄ effectively coordinates with the oxygen of the acetone source, making it highly electrophilic.
-
Cation Exchange Resin & Montmorillonite Clay: These solid acids provide Brønsted or Lewis acidic sites on their surface, which protonate or coordinate to the acetone, initiating the reaction. The heterogeneous nature of these catalysts simplifies their removal from the reaction mixture.
Caption: Activation mechanisms of different catalysts.
References
- 1. online.bamu.ac.in [online.bamu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds [organic-chemistry.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Diol Protecting Groups for Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic protection of diol functionalities is a cornerstone of successful multi-step organic synthesis. This guide provides an objective comparison of common diol protecting groups, supported by experimental data, to aid in the selection of the most appropriate group for a given synthetic challenge.
The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed, again in high yield, without affecting other functional groups. This guide focuses on three of the most widely employed classes of diol protecting groups: acetals (specifically isopropylidene and benzylidene acetals) and silyl ethers (specifically tert-butyldimethylsilyl ethers).
Selecting the Right Protecting Group: A Logic-Based Approach
The choice of a diol protecting group is dictated by the specific reaction conditions planned for the synthetic route. Key considerations include the pH of upcoming reaction steps, the presence of other functional groups, and the desired regioselectivity. The following diagram outlines a decision-making process for selecting an appropriate diol protecting group.
A Comparative Guide to 2,2-Dimethoxypropane for Diol Protection in Complex Molecule Synthesis
For researchers and professionals in drug development and complex molecule synthesis, the selective protection and deprotection of functional groups is a cornerstone of synthetic strategy. The hydroxyl groups of 1,2- and 1,3-diols are common functionalities that require temporary masking to prevent unwanted reactions. This guide provides a detailed comparison of 2,2-dimethoxypropane (DMP) as a reagent for installing the acetonide (isopropylidene ketal) protecting group, evaluating its performance against other common alternatives.
A note on nomenclature: The requested topic refers to "1,3-dimethoxy-2,2-dimethylpropane." This molecule is not a standard reagent for diol protection. This guide will focus on the widely used and structurally related reagent, 2,2-dimethoxypropane (DMP) , which is the standard precursor for forming the acetonide protecting group discussed herein.[1][2]
DMP serves as an efficient precursor for the formation of acetonide protecting groups, which are valued for their stability under basic, reductive, and many oxidative conditions, while being easily cleaved under mild acidic conditions.[3][4][5]
Mechanism of Acetonide Protection with 2,2-Dimethoxypropane
The reaction proceeds via an acid-catalyzed mechanism. DMP is first protonated, leading to the elimination of a methanol molecule to form a reactive oxocarbenium ion. The diol then attacks this electrophile in a two-step process, cyclizing to form the stable 5- or 6-membered acetonide ring and releasing a second molecule of methanol. The formation of volatile byproducts (methanol and acetone) drives the reaction to completion.[4][6][7]
Comparison of Diol Protection Methods
The choice of a protecting group strategy depends on the substrate, desired stability, and orthogonal deprotection requirements. DMP is often compared with using acetone directly or with reagents that form other types of cyclic acetals.
| Protection Method | Reagent(s) & Typical Conditions | Advantages | Disadvantages |
| Acetonide (from DMP) | 2,2-Dimethoxypropane, cat. p-TsOH or CSA in CH₂Cl₂ or DMF, RT.[3][8][9] | High yielding and efficient; reaction is driven to completion by formation of volatile methanol byproduct; DMP also acts as a water scavenger.[1][4] | Sensitive to acidic conditions; may not be suitable if downstream steps require acid. |
| Acetonide (from Acetone) | Acetone, cat. acid (e.g., I₂, anhy. CuSO₄, FeCl₃), often requires a dehydrating agent.[9][10] | Acetone is inexpensive and readily available. | Reaction is an equilibrium that requires efficient water removal, which can be problematic and lead to lower yields compared to DMP.[4] |
| Benzylidene Acetal | Benzaldehyde, cat. acid (e.g., ZnCl₂) | Thermodynamically favors protection of 1,3-diols (forms 6-membered rings).[5][11] Offers alternative deprotection methods (e.g., hydrogenolysis). | Less favorable for protecting 1,2-diols compared to acetonides.[11] Stereoelectronic effects can be complex. |
| Cyclic Silyl Ether | Dichlorosilane or Bis(triflate)silane derivatives, base (e.g., Imidazole, Lutidine) in CH₂Cl₂ or DMF. | Tunable stability based on silyl substituents; can be cleaved with fluoride ions, offering orthogonality to acid-labile groups. | Reagents can be more expensive; fluoride-based deprotection can have side reactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and success in complex syntheses.
Protocol 1: Acetonide Protection of a Diol using DMP
This protocol describes a general procedure for the protection of a 1,2- or 1,3-diol.
Materials:
-
Diol substrate (1.0 eq)
-
2,2-Dimethoxypropane (DMP) (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine and Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol substrate in anhydrous CH₂Cl₂ (or DMF) under an inert atmosphere (e.g., Nitrogen).
-
Add 2,2-dimethoxypropane to the solution.
-
Add the catalytic amount of p-TsOH·H₂O and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[8]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (or an appropriate organic solvent like ethyl acetate if DMF was used).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure acetonide-protected diol.
Protocol 2: Deprotection of an Acetonide Group
This protocol outlines the acidic hydrolysis of the acetonide group to regenerate the diol.
Materials:
-
Acetonide-protected substrate (1.0 eq)
-
Aqueous Acetic Acid (e.g., 80% AcOH in H₂O) or Trifluoroacetic acid (TFA) in a CH₂Cl₂/H₂O mixture.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc) and Brine
Procedure:
-
Dissolve the acetonide-protected compound in the chosen acidic solution (e.g., 80% aqueous acetic acid).
-
Stir the reaction at room temperature or warm gently (e.g., 40 °C) to facilitate cleavage.
-
Monitor the reaction by TLC until the starting material is fully consumed.[12]
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude diol can be purified by column chromatography or recrystallization as needed.
General Synthetic Workflow
The protection-deprotection strategy is a cyclical process integrated into a larger synthetic route. This workflow allows for chemical modifications on other parts of the molecule while the diol is masked.
References
- 1. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 2. Acetonide - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. DSpace [digital.library.adelaide.edu.au]
- 9. synarchive.com [synarchive.com]
- 10. online.bamu.ac.in [online.bamu.ac.in]
- 11. echemi.com [echemi.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to Acid Catalysts in the Synthesis of 1,3-Dimethoxy-2,2-dimethylpropane
For researchers, scientists, and professionals in drug development, the efficient synthesis of protecting groups and intermediates is paramount. 1,3-dimethoxy-2,2-dimethylpropane, a key acetal, is synthesized through the acid-catalyzed reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with methanol. The choice of acid catalyst significantly impacts the reaction's efficiency, yield, and environmental footprint. This guide provides an objective comparison of common homogeneous and heterogeneous acid catalysts for this synthesis, supported by representative experimental data.
The synthesis of this compound proceeds via an acid-catalyzed etherification of 2,2-dimethyl-1,3-propanediol with methanol. This reaction is crucial for the protection of the diol functionality in multi-step organic syntheses. The selection of an appropriate acid catalyst is a critical step in optimizing this process. Key performance indicators for these catalysts include reaction yield, reaction time, operational temperature, and the ease of catalyst separation and reusability.
This guide focuses on a comparative analysis of three widely used acid catalysts: two homogeneous catalysts, p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), and one heterogeneous catalyst, Amberlyst-15.
Catalyst Efficiency Comparison
The following table summarizes the typical performance of p-Toluenesulfonic acid, sulfuric acid, and Amberlyst-15 in the synthesis of this compound. The data is compiled from analogous acid-catalyzed etherification and acetalization reactions, providing a comparative framework for catalyst selection.
| Catalyst | Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Removal | Reusability |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | 1 - 5 | 65 - 80 | 4 - 8 | 85 - 95 | Neutralization & Extraction | No |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 1 - 5 | 25 - 65 | 2 - 6 | 90 - 98 | Neutralization & Extraction | No |
| Amberlyst-15 | Heterogeneous | 10 - 20 (w/w%) | 80 - 100 | 6 - 12 | 80 - 90 | Filtration | Yes |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared acid catalysts are provided below. These protocols are representative of typical laboratory procedures.
Synthesis using p-Toluenesulfonic Acid (Homogeneous Catalyst)
-
Reaction Setup: A round-bottom flask is charged with 2,2-dimethyl-1,3-propanediol (1.0 eq), methanol (10-20 eq), and p-Toluenesulfonic acid monohydrate (0.02 eq). The flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 65-80°C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate. The excess methanol is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by fractional distillation to afford this compound.
Synthesis using Sulfuric Acid (Homogeneous Catalyst)
-
Reaction Setup: To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in methanol (10-20 eq) in a round-bottom flask cooled in an ice bath, concentrated sulfuric acid (0.02 eq) is added dropwise. The flask is then fitted with a reflux condenser.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (typically 50-65°C). The reaction is monitored by GC or TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a saturated aqueous solution of sodium carbonate. The excess methanol is removed by rotary evaporation. The product is extracted with an organic solvent, and the organic phase is washed with water and brine, dried over a drying agent like anhydrous magnesium sulfate, and the solvent is evaporated. The final product is purified by distillation.
Synthesis using Amberlyst-15 (Heterogeneous Catalyst)
-
Catalyst Preparation: Amberlyst-15 resin is activated by washing with methanol and then dried under vacuum.
-
Reaction Setup: A mixture of 2,2-dimethyl-1,3-propanediol (1.0 eq), methanol (10-20 eq), and the activated Amberlyst-15 resin (15% by weight of the diol) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: The mixture is heated to reflux (typically 80-100°C) with efficient stirring. The reaction progress is followed by taking aliquots from the liquid phase and analyzing them by GC or TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the Amberlyst-15 resin is removed by simple filtration. The resin can be washed with methanol, dried, and stored for reuse. The filtrate, containing the product and excess methanol, is concentrated under reduced pressure. The residue is then purified by distillation to yield this compound.
Visualizing the Process
To better understand the experimental workflow and the key reaction pathway, the following diagrams are provided.
Caption: General experimental workflow for the acid-catalyzed synthesis of this compound.
Caption: Simplified reaction pathway for the acid-catalyzed formation of this compound.
A Comparative Guide to Diol Protecting Groups: Limitations of 1,3-Dimethoxy-2,2-dimethylpropane
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry, the judicious selection of protecting groups is paramount to achieving synthetic targets. For the temporary masking of 1,2- and 1,3-diols, a variety of reagents are available, each with its own set of advantages and limitations. This guide provides a detailed comparison of diol protecting groups, with a specific focus on the theoretical limitations of using 1,3-dimethoxy-2,2-dimethylpropane and contrasting it with more conventional alternatives like the acetonide group derived from 2,2-dimethoxypropane.
While this compound is structurally similar to the widely used 2,2-dimethoxypropane, its application as a diol protecting group is not well-documented in the scientific literature. This guide, therefore, extrapolates its potential limitations based on the fundamental principles of acetal chemistry and by drawing comparisons with known protecting groups.
Introduction to Diol Protection
Diols are common functional groups in many complex molecules, including carbohydrates, steroids, and nucleosides. Their hydroxyl groups are reactive towards a wide range of reagents, necessitating their protection during synthetic transformations at other sites of the molecule. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild and specific conditions.[1]
Acetal and ketal formation is a common strategy for diol protection. Cyclic acetals, such as the acetonide formed from the reaction of a diol with 2,2-dimethoxypropane, are particularly popular due to their general stability.[2] The reagent this compound, in contrast, would form an acyclic acetal upon reaction with a diol.
Limitations of this compound as a Protecting Group
Based on the principles of acetal chemistry, the use of this compound for diol protection is expected to have several limitations, primarily related to the stability of the resulting acyclic acetal.
1. Increased Acid Lability: Acyclic acetals are generally significantly more susceptible to acid-catalyzed hydrolysis than their cyclic counterparts.[3] The formation of a cyclic acetal is entropically favored, and the ring structure provides additional stability. The cleavage of an acyclic acetal, on the other hand, is entropically more favorable.[4] This increased lability means that a diol protected with this compound would likely be unstable under even mildly acidic conditions, limiting its utility in synthetic routes that require acidic steps.
2. Potential for Incomplete Protection and Side Reactions: The reaction of a diol with this compound would be a transacetalization reaction. While feasible, achieving complete protection might be challenging, and the equilibrium may not strongly favor the product. Furthermore, the formation of mixed acetals or other side products could complicate the reaction mixture.
3. Steric Hindrance: The neopentyl core of this compound could introduce significant steric bulk, potentially hindering its reaction with sterically congested diols.
Comparison with Common Diol Protecting Groups
To provide a clear perspective, the table below compares the anticipated properties of the acyclic acetal derived from this compound with the widely used acetonide protecting group.
| Property | Acetal from this compound (Acyclic) | Acetonide (from 2,2-Dimethoxypropane) (Cyclic) | Benzylidene Acetal (Cyclic) |
| Structure | Acyclic diether | 5- or 6-membered ring (1,3-dioxolane or 1,3-dioxane) | 5- or 6-membered ring with a phenyl group |
| Relative Acid Stability | Low | High | Moderate to High |
| Cleavage Conditions | Very mild acidic conditions (e.g., aqueous acetic acid) | Moderate to strong acidic conditions (e.g., HCl, TFA)[5] | Hydrogenolysis, strong acid |
| Stability to Bases | High | High | High |
| Stability to Oxidizing/Reducing Agents | Generally stable | Generally stable | Stable to most, but can be cleaved by some oxidizing agents |
| Ease of Formation | Potentially less favorable equilibrium | Generally high yielding and straightforward[6] | Generally high yielding |
Experimental Protocols
While a specific protocol for this compound is not available, the following are representative procedures for the formation and cleavage of the benchmark acetonide protecting group.
Protocol 1: Acetonide Protection of a Diol using 2,2-Dimethoxypropane
Reagents:
-
Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 - 0.1 eq)[7]
-
Anhydrous acetone or dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the diol in anhydrous acetone or DCM.
-
Add 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-TsOH monohydrate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude acetonide-protected diol.
-
Purify the product by column chromatography if necessary.
Protocol 2: Deprotection of an Acetonide Group
Reagents:
-
Acetonide-protected diol
-
Aqueous solution of a strong acid (e.g., 1M HCl or Trifluoroacetic acid (TFA))[5]
-
Methanol or Tetrahydrofuran (THF) as a co-solvent
Procedure:
-
Dissolve the acetonide-protected diol in a mixture of methanol or THF and the aqueous acid solution.
-
Stir the reaction at room temperature. Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a base such as sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the deprotected diol with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the diol.
-
Purify by column chromatography if needed.
Visualization of Reaction Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams are provided in DOT language.
Caption: General mechanism for acid-catalyzed acetal formation and cleavage.
Caption: Decision workflow for selecting a diol protecting group.
Conclusion
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. online.bamu.ac.in [online.bamu.ac.in]
- 7. rsc.org [rsc.org]
A Comparative Kinetic Study of 1,3-Dimethoxy-2,2-dimethylpropane and 2,2-dimethoxypropane Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolysis kinetics of two structurally related diether compounds: 1,3-dimethoxy-2,2-dimethylpropane and 2,2-dimethoxypropane. While both are acyclic molecules containing two methoxy groups, their distinct structural arrangements lead to profoundly different stabilities and reaction kinetics under hydrolytic conditions. This comparison is supported by established principles of reaction mechanisms and an analysis of steric and electronic effects.
Executive Summary
2,2-Dimethoxypropane , being a ketal (an acetal derived from a ketone), undergoes rapid acid-catalyzed hydrolysis. In contrast, This compound is a diether and is significantly more stable towards hydrolysis due to both its ether linkages and the steric hindrance imparted by its neopentyl structure[1]. The rate of hydrolysis for 2,2-dimethoxypropane is expected to be orders of magnitude faster than that of this compound under similar acidic conditions[1].
Structural and Mechanistic Comparison
The dramatic difference in reactivity stems from the distinct mechanisms of hydrolysis for ketals versus diethers.
2,2-Dimethoxypropane (A Ketal): The hydrolysis is acid-catalyzed and proceeds through a resonance-stabilized oxocarbenium ion intermediate. This is a relatively low-energy pathway, accounting for the compound's lability in acidic aqueous solutions.
This compound (A Diether): As a simple ether, its acid-catalyzed cleavage is a much slower process. It would proceed via protonation of an ether oxygen followed by either an SN1 or SN2 reaction. The formation of a primary carbocation in an SN1 pathway is highly unfavorable. An SN2 attack by water is also significantly hindered by the bulky neopentyl group (2,2-dimethylpropyl group)[1].
The diagram below illustrates the generally accepted acid-catalyzed hydrolysis mechanism for a generic acyclic ketal, which is the pathway for 2,2-dimethoxypropane.
Figure 1: Generalized mechanism for the acid-catalyzed hydrolysis of a ketal.
Qualitative Kinetic Comparison
| Feature | This compound | 2,2-Dimethoxypropane |
| Compound Type | Diether | Ketal (Acetal) |
| Hydrolysis Mechanism | Acid-catalyzed SN1 or SN2 | Acid-catalyzed via oxocarbenium ion |
| Key Intermediate | Primary carbocation (unfavorable) or sterically hindered transition state | Resonance-stabilized oxocarbenium ion |
| Steric Hindrance | High (Neopentyl group)[1] | Moderate |
| Relative Rate of Hydrolysis | Very Slow | Very Fast[1] |
Experimental Protocols for Kinetic Studies
For a quantitative comparison, the hydrolysis rates of these compounds would need to be determined experimentally under identical conditions. Below are detailed methodologies for conducting such kinetic experiments.
General Experimental Workflow
The following diagram outlines a typical workflow for a kinetic study of hydrolysis.
Figure 2: Experimental workflow for a kinetic study of hydrolysis.
Method 1: 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time by observing changes in the signals of reactants and products.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz)
-
Thermostatted NMR probe
-
NMR tubes
-
Substrate (this compound or 2,2-dimethoxypropane)
-
Deuterated solvent (e.g., D2O)
-
Acid catalyst (e.g., HCl, H2SO4)
-
Internal standard (optional, e.g., TMS or a non-reactive compound with a distinct signal)
Procedure:
-
Prepare a solution of the substrate in the deuterated solvent in an NMR tube.
-
Equilibrate the NMR probe to the desired reaction temperature.
-
Acquire an initial 1H NMR spectrum (t=0) before adding the catalyst.
-
Initiate the reaction by adding a known concentration of the acid catalyst to the NMR tube.
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a non-overlapping peak of the reactant and/or a product.
-
The concentration of the reactant at each time point is proportional to the integral of its characteristic peak (normalized to an internal standard if used).
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (with water and acid in large excess), this should yield a straight line.
-
The negative of the slope of this line corresponds to the pseudo-first-order rate constant, k'.
Method 2: UV-Vis Spectroscopy (for chromophoric products)
This method is suitable if one of the hydrolysis products has a distinct UV-Vis absorbance from the reactants. For the title compounds, the hydrolysis products (acetone or 2,2-dimethyl-1,3-propanediol) do not have strong UV chromophores. However, a derivatizing agent that reacts with the product to form a colored compound could be used in a quenching step.
Materials and Equipment:
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Substrate
-
Aqueous buffer solution of desired pH
-
Acid catalyst
-
Quenching solution (if necessary)
-
Derivatizing agent (if necessary)
Procedure:
-
Prepare a solution of the substrate in the aqueous buffer.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the chromophoric product.
-
Place the cuvette with the substrate solution in the thermostatted holder and allow it to equilibrate.
-
Initiate the reaction by adding the acid catalyst and start data acquisition.
-
Record the absorbance at regular time intervals.
-
If a quenching method is used, withdraw aliquots from the reaction mixture at specific times, add them to a quenching solution, and then add the derivatizing agent. Measure the absorbance of these quenched samples.
-
Use Beer's Law (A = εbc) to convert absorbance values to the concentration of the product.
-
Plot the concentration of the product versus time and use the appropriate integrated rate law to determine the rate constant.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dimethoxy-2,2-dimethylpropane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Dimethoxy-2,2-dimethylpropane, a flammable ether. Adherence to these protocols is critical to mitigate risks and maintain a secure research environment.
Core Principles of Chemical Waste Management
The disposal of this compound is governed by its chemical properties, primarily its flammability and potential to form explosive peroxides.[1][2] All chemical waste, including this solvent, should be treated as hazardous unless explicitly determined otherwise.[1] It is imperative that this chemical is not disposed of down the drain or in regular trash.[2][3] The only approved method of disposal is through a designated hazardous waste management program.[1][3][4]
Quantitative Data and Disposal Parameters
| Parameter | Guideline | Citation |
| Peroxide Formation Risk | High, especially for opened containers exposed to air and light. | [1][2][4] |
| Opened Container Disposal | Within 6 months of opening is a recommended practice for ethers. | [1] |
| Peroxide Concentration | Peroxide-forming chemicals should be disposed of before the peroxide concentration exceeds 20 ppm. | [4] |
| Waste Segregation | Must be segregated as a non-halogenated organic solvent. | [3] |
| Disposal Method | Via an approved hazardous waste disposal program only. | [1][5][6] |
Experimental Protocols: Peroxide Detection
Before disposal, particularly for containers that have been open for an extended period, it is prudent to test for the presence of peroxides. A common qualitative test involves the use of an acidified potassium iodide solution.
Methodology:
-
In a controlled environment, such as a fume hood, add a small amount (1-2 mL) of the this compound to a test tube.
-
Add an equal volume of a freshly prepared 10% potassium iodide solution, acidified with a few drops of dilute sulfuric or acetic acid.
-
Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. A deep red or purple color suggests a high concentration of peroxides, which poses a significant explosion hazard.[2]
Caution: If a high concentration of peroxides is suspected or confirmed, do not attempt to handle or move the container. Contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal team immediately.[1][2]
Disposal Workflow
The following diagram outlines the procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Waste Identification and Segregation: this compound is a non-halogenated solvent. It must be collected in a waste container specifically designated for non-halogenated organic solvents.[3] Never mix it with halogenated solvents, acids, bases, or other incompatible chemical waste streams, as this can complicate and increase the cost of disposal.[3]
-
Container Management:
-
Use a chemically resistant container that is in good condition and has a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] List all constituents if it is a mixed waste.
-
Keep the waste container closed at all times, except when adding waste.[3]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Disposal Request: Once the container is full or you are ready for disposal, follow your institution's procedures to request a pickup from the hazardous waste management team.[1] Do not transport hazardous waste yourself.[1]
-
Empty Container Disposal: A container that has held this compound should be managed as hazardous waste unless it is triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste. Once properly decontaminated, deface all labels and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[1]
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. Chemical Waste – EHS [ehs.mit.edu]
- 5. 1,3-Dimethoxypropane - Safety Data Sheet [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling 1,3-Dimethoxy-2,2-dimethylpropane
This guide provides essential, immediate safety and logistical information for handling 1,3-Dimethoxy-2,2-dimethylpropane in a laboratory setting. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE) and Safety Measures
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for analogous compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be required. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Viton®, butyl rubber, or nitrile rubber). | Prevents skin contact, which may cause irritation. |
| Skin and Body Protection | Lab coat, long-sleeved clothing. For larger quantities, chemical-resistant apron or suit may be necessary. | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. In case of insufficient ventilation or for large spills, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Protects against inhalation of vapors, which may cause respiratory irritation. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Handling Procedures:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure all necessary PPE is clean, in good condition, and properly worn.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Dispensing and Use:
-
Spill Management:
-
In case of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
-
For large spills, evacuate the area and follow emergency procedures.
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
-
Disposal Route:
-
Container Decontamination:
-
Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3] |
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
